1-(4-Chlorophenyl)biguanide-d4 Hydrochloride
Beschreibung
BenchChem offers high-quality 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H/i1D,2D,3D,4D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSLMFLGYXGIF-FOMJDCLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=C(N)N=C(N)N)[2H])[2H])Cl)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Stable Isotope-Labeled Chlorhexidine Impurity Standards for Researchers, Scientists, and Drug Development Professionals
In the highly regulated pharmaceutical industry, ensuring the safety and efficacy of a drug product is paramount. For a widely used antiseptic agent like chlorhexidine, meticulous control of impurities is a critical aspect of quality assurance. This in-depth guide provides a technical overview of the role and application of stable isotope-labeled (SIL) chlorhexidine impurity standards in modern analytical workflows.
The Critical Need for Impurity Profiling in Chlorhexidine
Chlorhexidine is a potent antimicrobial agent used in a variety of pharmaceutical and consumer health products. However, its synthesis and degradation can lead to the formation of various impurities.[1][2] These impurities can be process-related by-products, degradation products, or residual solvents.[3][4] The presence of these unwanted chemicals, even at trace levels, can impact the drug's safety, stability, and efficacy.[4][5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, quantification, and control of impurities in pharmaceutical products.[3][4][5][6] These guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identification, and qualification of impurities.[3][4]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Accurate quantification of impurities is often challenged by complex sample matrices and variations in analytical procedures. The use of an internal standard is a well-established technique to mitigate these issues.[7] A stable isotope-labeled (SIL) internal standard, in which one or more atoms of the analyte molecule are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), is considered the gold standard, particularly for mass spectrometry-based methods.[8]
The key advantages of using SIL internal standards include:
-
Similar Physicochemical Properties: SIL standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation and analysis.[7][8]
-
Correction for Matrix Effects: In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of the analyte, leading to inaccurate results. Since the SIL standard is affected by these matrix effects in the same way as the analyte, their response ratio remains constant, enabling more accurate quantification.[7]
-
Improved Accuracy and Precision: By compensating for variations in extraction efficiency, injection volume, and instrument response, SIL standards significantly enhance the accuracy and reproducibility of analytical results.[8][9]
Several suppliers offer stable isotope-labeled versions of chlorhexidine and its impurities, such as Chlorhexidine-d8.[10][11][12]
A Practical Workflow: LC-MS/MS Analysis of Chlorhexidine Impurities
LC-MS is a powerful technique for the identification and quantification of pharmaceutical impurities due to its high sensitivity and selectivity.[1][13][14] When coupled with the use of SIL internal standards, it provides a robust analytical workflow.
Experimental Protocol: Quantification of a Chlorhexidine Impurity
-
Standard and Sample Preparation:
-
Prepare stock solutions of the certified impurity reference standard and the corresponding SIL internal standard.
-
Create a series of calibration standards by spiking a blank matrix with decreasing concentrations of the impurity standard and a fixed concentration of the SIL internal standard.
-
Prepare the chlorhexidine sample for analysis, adding the same fixed concentration of the SIL internal standard.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable HPLC or UHPLC column (e.g., C18) to separate the impurity from chlorhexidine and other components. An MS-compatible mobile phase, such as water/acetonitrile with formic acid, is typically used.[13]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for both the impurity and its SIL internal standard, providing high selectivity.[1]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the SIL internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this ratio against the concentration of the calibration standards.
-
Determine the concentration of the impurity in the sample by comparing its peak area ratio to the calibration curve.
-
Workflow for Impurity Quantification using a SIL Internal Standard
Caption: A typical workflow for quantifying impurities using a SIL internal standard.
Method Validation: Ensuring Reliable Results
Any analytical method used for impurity testing must be validated to demonstrate its suitability for its intended purpose.[15][16] The ICH Q2(R1) guideline provides a framework for validating analytical procedures.[15][17][18] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.[15][17]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[15][17]
-
Accuracy: The closeness of the results to the true value.[15][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][17]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[15][17]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]
The use of a SIL internal standard inherently improves the robustness and reliability of the analytical method, facilitating a more straightforward validation process.
Conclusion
Stable isotope-labeled chlorhexidine impurity standards are indispensable tools for ensuring the quality and safety of pharmaceutical products. Their use in conjunction with modern analytical techniques like LC-MS/MS allows for the accurate and precise quantification of impurities, enabling compliance with stringent regulatory requirements. By integrating these standards into their analytical workflows, researchers, scientists, and drug development professionals can have greater confidence in the quality of their data and the safety of their products.
References
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- WebofPharma. (2026, February 16).
- Scribd. ICH Q2(R1)
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Waters Corporation. (2007, November). The Use of Stable-Isotope-Labeled (SIL)
- ICH. Quality Guidelines.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Use of Stable Isotope Internal Standards for Trace Organic Analysis.
- Zamann Pharma Support GmbH. Pharmaceutical Impurity Testing.
- Pharmaffiliates. (2025, January 31). Ensuring Drug Purity: The Role of Stable Isotopes and Chiral Compounds.
- ResearchGate. (PDF)
- Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
- European Medicines Agency (EMA). Quality: impurities.
- Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2026, January 31).
- Revelle, L. K., Doub, W. H., Wilson, R. T., Harris, M. H., & Rutter, A. M. (1993). Identification and isolation of chlorhexidine digluconate impurities. Pharmaceutical Research, 10(12), 1777–1784.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- BOC Sciences. (2022, February 9). Isotope Labeled Impurities.
- Pharmaffili
- Scribd. Explore SynZeal Research: Foremost Supplier of Chlorhexidine Impurity Standards.
- LGC Standards. Chlorhexidine Impurity E.
- Phenomenex. Analysis of Related Substances of Chlorhexidine Digluconate: Kinetex™ 5 µm C18 Batch Reproducibility and Effect of Gradient D.
- Veeprho Pharmaceuticals. Chlorhexidine-D8 (2HCl Salt).
- Agilent Technologies.
- MedchemExpress.com. Chlorhexidine-d8 dihydrochloride | Stable Isotope.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and isolation of chlorhexidine digluconate impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing [webofpharma.com]
- 4. Pharmaceutical Impurity Testing - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. veeprho.com [veeprho.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. hpst.cz [hpst.cz]
- 14. chimia.ch [chimia.ch]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. scribd.com [scribd.com]
Technical Guide: Solubility & Handling of 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride in Methanol
Executive Summary
This guide details the physicochemical properties, solubility parameters, and preparation protocols for 1-(4-Chlorophenyl)biguanide-d4 hydrochloride (1-CPB-d4 HCl). Primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 1-(4-chlorophenyl)biguanide (a potent 5-HT3 receptor agonist and DHFR inhibitor) via LC-MS/MS, this compound requires precise handling to maintain isotopic integrity.
While the parent compound is moderately soluble in water, the hydrochloride salt form significantly enhances solubility in polar organic solvents. Methanol (MeOH) is the preferred solvent for primary stock solutions due to its compatibility with electrospray ionization (ESI) and miscibility with aqueous mobile phases, provided the deuterium labeling is structurally non-exchangeable.
Physicochemical Profile & Isotopic Considerations
Chemical Identity[1][2]
-
Compound: 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride[1][2]
-
Role: Internal Standard (IS) for bioanalysis.
-
Salt Form: Hydrochloride (HCl) – Improves polarity and dissolution kinetics compared to the free base.
-
Isotopic Labeling: The "-d4" designation typically refers to the deuteration of the 4-chlorophenyl ring (
).-
Critical Note: Deuterium atoms located on the aromatic ring are non-exchangeable in protic solvents like methanol. However, if the label were located on the biguanide nitrogen atoms (N-D), methanol would cause rapid H/D exchange, rendering the standard useless. This guide assumes the standard ring-labeled configuration.
-
Solubility Thermodynamics
The biguanide moiety is highly polar and basic. The formation of the HCl salt disrupts the crystal lattice energy, allowing solvation by polar protic solvents.
| Solvent | Solubility Rating | Approx. Max Conc. | Usage Context |
| Methanol (MeOH) | High | ~10–20 mg/mL | Preferred. Ideal for LC-MS stock solutions; low boiling point; ESI friendly. |
| DMSO | Very High | > 30 mg/mL | Alternative for very high conc. stocks; difficult to remove; causes signal suppression in MS. |
| Water | Moderate | ~5 mg/mL | Good for working dilutions; prone to bacterial growth if stored long-term. |
| Ethanol | Moderate | ~5 mg/mL | Viable alternative to MeOH; higher viscosity. |
Experimental Protocol: Stock Solution Preparation
Pre-Requisites
-
Target Concentration: 1.0 mg/mL (Free Base Equivalent).
-
Environment: Low humidity, amber glass (light sensitive).
-
Safety: Wear nitrile gloves and safety glasses. Biguanides can be irritants.[1]
Workflow Diagram (DOT)
The following diagram illustrates the critical path for preparing a verified stock solution, emphasizing the "Tyndall Effect" check for micro-precipitates.
Figure 1: Step-by-step dissolution workflow for 1-CPB-d4 HCl in Methanol.
Detailed Methodology
-
Gravimetric Preparation:
-
Weigh approximately 1.0 mg of 1-(4-Chlorophenyl)biguanide-d4 HCl into a 1.5 mL amber HPLC vial.
-
Note: Due to the high cost of deuterated standards, prepare only the volume required.
-
Calculate the exact volume of Methanol required to reach 1.0 mg/mL (or 1.0 mg/mL free base equivalent if correcting for the HCl salt and deuterium mass difference).
-
Correction Factor:
-
-
Solvation:
-
Add the calculated volume of LC-MS Grade Methanol .
-
Cap tightly to prevent evaporation (methanol is volatile).
-
-
Agitation:
-
Vortex at high speed for 30 seconds.
-
Sonicate in a water bath for 5 minutes. Ensure the water bath temperature does not exceed 30°C to prevent degradation.
-
-
Validation (The "Tyndall" Check):
-
Shine a laser pointer or bright focused light through the vial.
-
Pass: The beam passes through clearly with no scattering.
-
Fail: A visible beam path (scattering) indicates undissolved micro-crystals. Sonicate for an additional 5 minutes.
-
Analytical Validation & Internal Standard Logic
Why use the -d4 variant? The deuterated standard corrects for Matrix Effects (ion suppression/enhancement) and extraction efficiency variances.
Mechanism of Action
In LC-MS/MS, the -d4 isotope co-elutes (or elutes very slightly earlier due to the deuterium isotope effect on lipophilicity) with the analyte but is mass-resolved.
Figure 2: The role of 1-CPB-d4 in correcting analytical variability.
Quality Control Check
Before using the stock for critical assays, inject a 1 µg/mL dilution (in mobile phase) into the LC-MS.
-
Acceptance Criteria:
-
Single sharp peak (purity >98%).
-
Mass shift matches theoretical (+4 Da).
-
No significant signal at the unlabeled parent mass (M+0) to avoid "cross-talk" or blank contamination.
-
Stability and Storage
Deuterium Exchange Risk
-
Risk: Low (Condition dependent).
-
Explanation: As long as the deuterium labeling is on the chlorophenyl ring (C-D bonds), the isotope is stable in Methanol.
-
Warning: Avoid storing the stock in acidic methanol for extended periods (> 1 month) at room temperature, as acid-catalyzed exchange is theoretically possible over long durations, though kinetically slow for aryl protons.
Storage Conditions
-
Temperature: -20°C or -80°C.
-
Container: Amber glass (prevent photodegradation of the chlorophenyl moiety).
-
Shelf Life:
-
Solid: > 2 years.[3]
-
Methanol Stock: 6 months (re-verify concentration if solvent evaporation is suspected).
-
References
-
PubChem. (n.d.).[4] 1-(4-Chlorophenyl)biguanide | C8H10ClN5.[4][5][6] National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Thermo Scientific Chemicals. (n.d.). 1-(4-Chlorophenyl)biguanide hydrochloride, 97%.[1][7][8][9] Fisher Scientific.[1] Retrieved February 22, 2026, from [Link]
Sources
- 1. 1-(4-Chlorophenyl)biguanide hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (4-Chlorophenyl)biguanide | C8H10ClN5 | CID 19933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Chlorophenyl)biguanide Hydrochloride [lgcstandards.com]
- 6. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(4-Chlorophenyl)biguanide hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 1-(4-Chlorophenyl)biguanide hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 1-(4-Chlorophenyl)biguanide hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Guide: Isotope Labeled Biguanide Derivatives in Research & Bioanalysis
Executive Summary
This technical guide addresses the synthesis, validation, and application of Stable Isotope Labeled (SIL) biguanide derivatives, with a primary focus on Metformin. Biguanides are highly polar, strong bases, presenting unique challenges in both synthesis (cyclization efficiency) and bioanalysis (retention on reverse-phase columns).[1] This guide provides protocols for overcoming the "Chromatographic Isotope Effect" in LC-MS/MS, details the thermal fusion synthesis route for deuterated analogs, and maps the mechanistic tracing of mitochondrial complex I inhibition.
Part 1: Strategic Isotope Selection & The Chromatographic Isotope Effect
When selecting an isotope-labeled internal standard (IS) for biguanides, the choice between Deuterium (
The Deuterium Challenge
Deuterium labeling is cost-effective but introduces a physicochemical change known as the Deuterium Isotope Effect . Carbon-Deuterium (
-
In Reverse Phase LC (RPLC): Deuterated biguanides (e.g., Metformin-
) often elute earlier than the unlabeled analyte. -
The Risk: If the IS and analyte do not co-elute perfectly, they experience different matrix effects (ion suppression/enhancement) from the biological sample, rendering the IS ineffective for accurate quantification.[2]
The Heavy Atom Solution ( )
Isotopes like
Recommendation:
-
Routine DMPK: Metformin-
is acceptable if using HILIC chromatography (where the isotope effect is minimized) or if the gradient is shallow enough to maintain co-elution. -
High-Precision Mechanistic Tracing: Use
-Metformin to avoid kinetic isotope effects in metabolic flux studies.
Part 2: Synthesis of Metformin- (Thermal Fusion Protocol)
The most robust synthesis for Metformin-
Reaction Logic
Step-by-Step Protocol
-
Precursor Prep: Obtain Dimethylamine-
hydrochloride (CAS: 53170-19-7) and Cyanoguanidine (CAS: 461-58-5). -
Mixing: In a round-bottom flask equipped with a reflux condenser, mix equimolar amounts (e.g., 10 mmol) of both reagents.
-
Solvent-Free Fusion: Heat the neat mixture in an oil bath to 140–150°C . The solids will melt and fuse.
-
Critical Control: Do not exceed 160°C to prevent decomposition into melamine derivatives.
-
-
Duration: Maintain temperature for 2–4 hours under an inert argon atmosphere to prevent moisture absorption (biguanides are hygroscopic).
-
Work-up:
-
Cool the melt to room temperature.
-
Dissolve the resulting crude solid in a minimum amount of hot methanol.
-
Filter to remove unreacted cyanoguanidine (insoluble in methanol).
-
-
Crystallization: Add diethyl ether to the methanol filtrate to precipitate Metformin-
HCl. Recrystallize from Isopropanol/Water (9:1) for high purity (>98%).
Synthesis Workflow Diagram
Figure 1: Thermal fusion synthesis pathway for Deuterated Metformin.
Part 3: Bioanalytical Protocol (LC-MS/MS)
Due to Metformin's extreme polarity (
Method Comparison: HILIC vs. RPLC
| Feature | HILIC (Recommended) | RPLC (C18) |
| Retention Mechanism | Partitioning into water-enriched layer on silica surface. | Hydrophobic interaction. |
| Mobile Phase | High Organic (e.g., 90% ACN). | High Aqueous. |
| MS Sensitivity | High (High organic content enhances desolvation). | Low (High water content suppresses ionization). |
| Peak Shape | Sharp, symmetrical. | Broad/Tailing (requires ion-pairing agents).[1] |
| Isotope Effect | Negligible retention shift.[3] | Noticeable shift for Deuterated IS. |
Validated HILIC Protocol
Sample Preparation (Protein Precipitation):
-
Aliquot: 50
Plasma/Serum. -
Spike: Add 10
Metformin- IS ( ). -
Precipitate: Add 200
Acetonitrile (containing 0.1% Formic Acid). -
Vortex/Spin: Vortex 30s, Centrifuge at 10,000g for 10 min.
-
Inject: Inject 2
of the supernatant directly. Do not evaporate and reconstitute, as Metformin is volatile-sensitive and difficult to redissolve in high organic solvents.
LC Conditions:
-
Column: Waters XBridge BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7
). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Gradient: Isocratic 85% B or shallow gradient (90% B to 70% B).
Bioanalytical Workflow Diagram
Figure 2: HILIC-MS/MS workflow for high-sensitivity Metformin quantification.
Part 4: Mechanistic Tracing (Mitochondrial Complex I)
Researchers use isotope-labeled biguanides to trace the inhibition of mitochondrial respiration. The primary mechanism involves the inhibition of NADH:Ubiquinone Oxidoreductase (Complex I).[7]
Tracing Logic:
-
Metformin accumulates in the mitochondrial matrix (driven by membrane potential).
-
It inhibits Complex I, preventing the oxidation of NADH to
. -
This halts the proton gradient formation, reducing ATP synthesis.
-
The cellular AMP:ATP ratio spikes.
-
AMP binds to the
-subunit of AMPK (AMP-activated protein kinase), triggering the metabolic switch (inhibition of gluconeogenesis).
Mechanism of Action Diagram[8][9]
Figure 3: Pathway of Metformin-induced AMPK activation via Complex I inhibition.
References
-
Synthesis of Biguanides
-
HILIC Method Validation
- Isotope Effects in Chromatography: Title: Assessing the Impact of Deuteration on Chromatographic Retention Time. Source: BenchChem Technical Guides.
-
Mechanistic Action
-
Matrix Effects & IS Selection
- Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating M
- Source: Chrom
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. msacl.org [msacl.org]
- 6. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idus.us.es [idus.us.es]
- 8. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
- 10. lcms.cz [lcms.cz]
- 11. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Chlorophenyl)biguanide-d4 hydrochloride MSDS and safety data
Executive Summary
1-(4-Chlorophenyl)biguanide-d4 hydrochloride (1-CPB-d4) is a stable isotope-labeled analog of 1-(4-chlorophenyl)biguanide. It serves as a critical Internal Standard (IS) in the quantitative analysis of biguanide-class pharmaceuticals (e.g., Proguanil) and the degradation products of antiseptics like Chlorhexidine. Unlike its meta-isomer (mCPBG), which is a potent 5-HT3 receptor agonist, the para-isomer (1-CPB) is primarily monitored as a pharmaceutical impurity or metabolite. This guide outlines the chemical properties, safety data, and LC-MS/MS application protocols for the deuterated standard.
Part 1: Chemical Identity & Isotopic Properties
The "d4" designation typically refers to the substitution of four hydrogen atoms on the chlorophenyl ring with deuterium (
| Property | Data |
| Chemical Name | 1-(4-Chlorophenyl)biguanide-d4 hydrochloride |
| CAS Number | 1794816-89-9 (d4-HCl salt); 4022-81-5 (Unlabeled Parent) |
| Molecular Formula | C |
| Molecular Weight | ~252.14 g/mol (Free base + HCl) |
| Isotopic Purity | Typically ≥ 99% atom D |
| Solubility | Soluble in Methanol, Water, DMSO |
| Appearance | White to off-white solid |
Expert Insight: The presence of the hydrochloride salt renders the molecule hygroscopic . When preparing quantitative stock solutions, the vial must be equilibrated to room temperature before opening to prevent condensation, which introduces weighing errors and degrades isotopic purity over time.
Part 2: Safety Profile (GHS & MSDS Analysis)
While specific toxicological data for the deuterated analog is limited, safety protocols are extrapolated from the parent compound, 1-(4-chlorophenyl)biguanide hydrochloride. It is classified as a bioactive irritant.
GHS Classification (Based on Parent Compound)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory System)[1]
Handling Protocols
-
Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat.
-
Spill Response: Sweep up without creating dust. Place in a closed container for disposal as hazardous chemical waste.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][3]
-
Skin Contact: Wash with soap and copious amounts of water.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Part 3: Biological Context & Utility
Distinction from 5-HT3 Agonists
It is critical to distinguish 1-(4-chlorophenyl)biguanide from its structural isomer, 1-(3-chlorophenyl)biguanide (mCPBG) .
-
mCPBG (Meta-isomer): A potent, selective 5-HT3 receptor agonist used in neuropharmacology.
-
1-CPB (Para-isomer): Weak/inactive at 5-HT3 receptors. Its primary relevance is as a metabolite of Proguanil (antimalarial) and a hydrolytic impurity of Chlorhexidine .
Primary Application: Isotope Dilution Mass Spectrometry (IDMS)
1-CPB-d4 is used to normalize matrix effects (ion suppression/enhancement) during the LC-MS/MS quantification of Chlorhexidine impurities. Because it co-elutes (or nearly co-elutes) with the analyte and shares similar ionization properties, it compensates for variability in extraction efficiency and detector response.[4]
Figure 1: The analytical context of 1-CPB-d4. It is used to quantify the breakdown products of major pharmaceuticals.
Part 4: Technical Protocol (LC-MS/MS Workflow)
This protocol outlines the preparation and use of 1-CPB-d4 as an Internal Standard.
Stock Solution Preparation
-
Solvent: Methanol (LC-MS Grade). Avoid water for the primary stock to prevent long-term bacterial growth or hydrolysis.
-
Concentration: Prepare a 1.0 mg/mL master stock.
-
Storage: -20°C in amber glass vials (prevent photodegradation).
-
Stability Check: Re-verify concentration via UV absorbance every 3 months.
The "Deuterium Isotope Effect" (Critical Expert Insight)
Deuterated compounds are slightly more lipophilic than their protium counterparts. In Reverse Phase Chromatography (RPLC), 1-CPB-d4 may elute slightly earlier than the unlabeled analyte.
-
Risk: If the retention time shift is too large, the IS may not experience the exact same matrix suppression as the analyte.
-
Mitigation: Use a high-efficiency column (e.g., C18, 1.7 µm particle size) and ensure the shift is <0.1 minutes.
Extraction & Analysis Workflow
Step-by-Step Methodology:
-
Spiking: Add 1-CPB-d4 working solution to the biological sample (plasma/urine) before any extraction steps. Final concentration should be ~50% of the expected analyte concentration.
-
Protein Precipitation: Add cold Acetonitrile (1:3 v/v). Vortex for 30s. Centrifuge at 10,000 x g for 10 min.
-
Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase conditions).
-
LC Parameters:
-
Column: C18 (50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Detection (MRM Mode):
-
Analyte (1-CPB): Monitor transition m/z 212.1 → 170.1 (Loss of guanidine group).
-
Internal Standard (1-CPB-d4): Monitor transition m/z 216.1 → 174.1.
-
Figure 2: Standard Operating Procedure for using 1-CPB-d4 in quantitative bioanalysis.
References
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 1-(4-Chlorophenyl)biguanide hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 458746, 1-(4-Chlorophenyl)biguanide. Retrieved from
-
BenchChem. (2025). A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. Retrieved from
-
MedChemExpress. (2025). 1-(4-Chlorophenyl)biguanide-d4 hydrochloride Product Information. Retrieved from
- Malone, D. T., & Taylor, D. A. (1998). The effect of 1-(3-chlorophenyl)biguanide on dopamine release in the rat nucleus accumbens. (Clarifying the meta vs para isomer distinction). Journal of Pharmacy and Pharmacology.
Sources
synthesis of deuterium labeled 1-(4-Chlorophenyl)biguanide
An In-depth Technical Guide to the Synthesis of Deuterium-Labeled 1-(4-Chlorophenyl)biguanide
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of deuterium-labeled 1-(4-Chlorophenyl)biguanide. This molecule is the foundational structure of the antimalarial pro-drug Proguanil. The strategic incorporation of deuterium serves to alter the metabolic profile of the parent compound, a critical consideration in modern drug development for enhancing pharmacokinetic properties. We will explore the rationale behind isotopic labeling, detail a robust synthetic pathway starting from deuterated 4-chloroaniline, provide step-by-step experimental protocols, and outline a rigorous analytical framework for the validation of the final product. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage stable isotope labeling to investigate and optimize pharmacologically active agents.
Introduction: The Strategic Imperative of Deuterium Labeling
In pharmaceutical research, the metabolic fate of a drug candidate is a pivotal factor determining its efficacy and safety profile.[1] Isotopic labeling, particularly with stable isotopes like deuterium (²H), has become an indispensable tool in absorption, distribution, metabolism, and excretion (ADME) studies.[2] The substitution of a hydrogen atom with a deuterium atom creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond.[3] This phenomenon, known as the kinetic isotope effect (KIE), can significantly retard the rate of metabolic reactions that involve the cleavage of this bond, often mediated by Cytochrome P450 (CYP) enzymes.
1-(4-Chlorophenyl)biguanide is the core scaffold of Proguanil, an antimalarial pro-drug that is metabolized in the liver to its active form, cycloguanil.[4] This metabolic activation, along with deactivation pathways, presents an opportunity for optimization. By strategically placing deuterium atoms at metabolically vulnerable positions—such as the aromatic ring which is susceptible to oxidative metabolism—we can modulate the drug's pharmacokinetic profile. This can potentially lead to a longer half-life, reduced dosing frequency, and a more favorable safety profile.[5] This guide provides the technical framework for synthesizing a deuterated version of this important biguanide structure, enabling further investigation into these benefits.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 1-(4-Chlorophenyl)biguanide is most effectively achieved through the condensation of 4-chloroaniline with dicyandiamide.[6] To create the deuterium-labeled target, our strategy focuses on preparing a deuterated starting material rather than attempting a late-stage hydrogen-deuterium exchange on the final biguanide product, which could be less selective and efficient.[7]
Our chosen point of deuteration is the aromatic ring of 4-chloroaniline. Aromatic C-H bonds are common sites of metabolic oxidation, making them ideal targets for deuteration to enhance metabolic stability. The retrosynthetic pathway is outlined below.
Caption: Retrosynthetic analysis for deuterium-labeled 1-(4-Chlorophenyl)biguanide.
The core of this strategy involves a robust hydrogen-deuterium exchange reaction on 4-chloroaniline to produce 4-chloroaniline-d4, followed by a well-established biguanide synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloroaniline | ≥99% | Standard Supplier | |
| Deuterium Chloride (DCl) | 35 wt. % in D₂O | Standard Supplier | Corrosive |
| Deuterium Oxide (D₂O) | 99.8 atom % D | Standard Supplier | |
| Dicyandiamide | ≥99% | Standard Supplier | |
| Toluene | Anhydrous | Standard Supplier | |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Standard Supplier | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard Supplier | |
| Ethanol | 200 Proof, Absolute | Standard Supplier | |
| Diethyl Ether | Anhydrous | Standard Supplier |
Step 1: Synthesis of 4-Chloroaniline-d4
This procedure utilizes an acid-catalyzed hydrogen-deuterium exchange to label the aromatic protons of 4-chloroaniline.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloroaniline (5.0 g, 39.2 mmol).
-
Deuteration: To the flask, add 35% DCl in D₂O (20 mL). The mixture will form a thick slurry. Add an additional D₂O (20 mL) to facilitate stirring.
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C oil bath temperature) and maintain for 48 hours. The progress of the exchange can be monitored by taking a small aliquot, quenching with NaHCO₃ solution, extracting with ether, and analyzing by ¹H NMR to observe the reduction of aromatic proton signals.
-
Work-up: After 48 hours, cool the mixture to room temperature. Carefully neutralize the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8. Caution: CO₂ evolution will cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-chloroaniline-d4 as a solid. The isotopic purity should be confirmed by NMR and Mass Spectrometry before proceeding.
Step 2: Synthesis of Deuterium-Labeled 1-(4-Chlorophenyl)biguanide Hydrochloride
This protocol adapts a standard biguanide synthesis by condensing the deuterated aniline intermediate with dicyandiamide.[6]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, suspend dicyandiamide (3.5 g, 41.6 mmol) in toluene (50 mL).
-
Amine Addition: Dissolve the synthesized 4-chloroaniline-d4 (assumed quantitative yield from Step 1, ~5.2 g, 39.2 mmol) in toluene (50 mL) and add it to the dicyandiamide suspension.
-
Acidification: To the stirred suspension, add concentrated hydrochloric acid (3.3 mL, ~39.2 mmol) dropwise via the addition funnel over 15 minutes. The reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 115 °C oil bath temperature) and maintain for 6 hours. A white precipitate of the product will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration and wash the filter cake with fresh toluene (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from a 9:1 mixture of ethanol and water. Dry the purified white crystalline solid under vacuum to a constant weight.
Analytical Validation: A Self-Validating System
Rigorous analytical characterization is essential to confirm the structure, purity, and isotopic incorporation of the final compound.
Overall Workflow
Caption: Experimental workflow from synthesis to final analytical validation.
Expected Analytical Data
The following table summarizes the expected outcomes from key analytical techniques.
| Technique | Purpose | Expected Result for Deuterated Product |
| ¹H NMR | Structural Confirmation & Deuterium Incorporation | Disappearance or significant reduction (>95%) of signals in the aromatic region (typically δ 6.8-7.4 ppm) compared to the non-deuterated standard. Protons on the biguanide chain will remain. |
| ¹³C NMR | Carbon Skeleton Confirmation | The spectrum should be consistent with the non-deuterated standard, but C-D coupled carbons in the aromatic ring will show characteristic triplet splitting (due to the spin I=1 of deuterium) and potential signal attenuation. |
| HRMS (ESI+) | Molecular Formula & Isotopic Purity | The molecular ion peak ([M+H]⁺) will show a mass shift corresponding to the number of incorporated deuterium atoms. For a fully deuterated aromatic ring (d4), the monoisotopic mass will increase by ~4.025 Da. The isotopic distribution will confirm high enrichment. |
| HPLC | Chemical Purity | A single major peak with purity ≥98% under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA). |
Discussion: Field-Proven Insights
-
Causality of Experimental Choices: The choice of an acid-catalyzed H/D exchange is deliberate. The acidic conditions protonate the amine, making the aromatic ring electron-deficient and activating it towards electrophilic substitution by deuterons (D⁺) from the DCl/D₂O medium. Refluxing for an extended period (48h) drives the equilibrium towards high levels of deuterium incorporation.
-
Troubleshooting: Incomplete deuteration in Step 1 is the most likely challenge. This can be addressed by increasing the reaction time or performing a second exchange cycle with fresh DCl/D₂O. In the biguanide formation step (Step 2), ensuring anhydrous conditions initially and using a stoichiometric amount of HCl is critical for activating the dicyandiamide without promoting unwanted side reactions.
-
Metabolic Implications: The synthesized 1-(4-chlorophenyl-d4)biguanide is now a valuable tool for metabolic studies. When administered in vivo, the increased stability of the aromatic C-D bonds is expected to reduce the rate of aromatic hydroxylation, a primary metabolic pathway for many xenobiotics.[8] This allows researchers to quantify the contribution of this specific pathway to the overall clearance of the drug and to evaluate if blocking it leads to a superior pharmacokinetic profile.[7]
Conclusion
This guide has detailed a robust and verifiable pathway for the synthesis of deuterium-labeled 1-(4-Chlorophenyl)biguanide. By starting with the strategic deuteration of 4-chloroaniline, we ensure high isotopic enrichment at a metabolically relevant position. The provided step-by-step protocols and analytical validation framework establish a self-validating system for producing this valuable compound. The resulting isotopically labeled molecule is a critical asset for drug development professionals seeking to probe the intricacies of drug metabolism and rationally design safer and more effective medicines.
References
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (n.d.). PMC. [Link]
-
Tagging drugs with heavy hydrogen made as easy as flicking a light switch. (2017, November 14). Chemistry World. [Link]
-
Late-Stage Isotopic Exchange of Primary Amines. (n.d.). PMC. [Link]
-
Optimal Isotope Labeling of Aromatic Amino Acid Side Chains for NMR Studies of Protein Dynamics. (2019). PubMed. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022, November 16). PMC. [Link]
-
Synthesis of sugar-biguanide hybrids to study their potential biological effects. (n.d.). University of Lisbon Repository. [Link]
-
Chlorproguanil. (n.d.). Grokipedia. [Link]
-
Ionizable Isotopic Labeling Reagent for Relative Quantification of Amine Metabolites by Mass Spectrometry. (2006, July 25). ACS Publications. [Link]
-
'Radiolabeling' lets scientists track the breakdown of drugs. (2016, January 13). Princeton University. [Link]
-
Late-Stage Isotopic Exchange of Primary Amines. (2023, October 27). Journal of the American Chemical Society. [Link]
-
What is the mechanism of Chlorproguanil Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. [Link]
-
Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023, February 28). SciTechnol. [Link]
-
Deuterium Labeled Compounds in Drug Discovery Process. (n.d.). Heavy Water Board. [Link]
-
Synthesis of deuterium-labeled compounds. (n.d.). Saarland University. [Link]
-
Drug Discovery and Development. (1991). NCBI Bookshelf. [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). MDPI. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. (2014, February 27). Macmillan Group, Princeton University. [Link]
-
Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. (2017, November 9). Macmillan Group, Princeton University. [Link]
-
C–H deuteration of organic compounds and potential drug candidates. (2022, March 23). Chemical Society Reviews. [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). SpringerLink. [Link]
-
The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. (n.d.). Digital Commons @ Assumption University. [Link]
-
Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria. (2009, October 22). PubMed. [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 6. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Protocol for the Preparation and Handling of 1-(4-Chlorophenyl)biguanide-d4 Stock Solutions in DMSO
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation of a 1-(4-Chlorophenyl)biguanide-d4 stock solution in Dimethyl Sulfoxide (DMSO). As a deuterated stable isotope-labeled (SIL) internal standard, the accuracy of its stock concentration is paramount for the success of quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide moves beyond a simple list of steps to explain the critical scientific principles underpinning the protocol, focusing on ensuring solution accuracy, stability, and longevity. We address the unique chemical properties of both the solute and the solvent, with a particular emphasis on mitigating errors arising from the highly hygroscopic nature of DMSO.
Pillar 1: Scientific Principles & Rationale
The Imperative of a Deuterated Internal Standard
In quantitative mass spectrometry, an ideal internal standard (IS) co-elutes with the analyte and experiences identical ionization effects and sample preparation losses.[1][2] 1-(4-Chlorophenyl)biguanide-d4 is the SIL analogue of its parent compound. By replacing four hydrogen atoms with deuterium, its chemical and physical properties remain nearly identical to the analyte of interest, ensuring it behaves as a true chemical mimic throughout the analytical workflow.[1][2] However, its increased mass allows it to be distinguished by the mass spectrometer.[2] Spiking a known quantity of this deuterated standard into a sample at the earliest stage allows for the correction of variability during extraction, handling, and instrument analysis, thereby enabling highly accurate and precise quantification.[1][3][4]
DMSO: A Powerful but Demanding Solvent
Dimethyl Sulfoxide (DMSO) is an exceptional polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds, making it a solvent of choice for creating high-concentration stock solutions in drug discovery and development.[5][6][7][8] Its miscibility with water and many organic solvents further enhances its utility.[7][9]
The Critical Challenge: Hygroscopicity of DMSO
The primary challenge in preparing and storing DMSO-based solutions is the solvent's profound hygroscopicity—its tendency to readily absorb moisture from the atmosphere.[6][10][11][12] Even brief exposure to ambient air can introduce significant water content.[11][13] This absorbed water alters the polarity of the solvent, which can dramatically decrease the solubility of lipophilic organic compounds.[11] This can lead to several critical failures:
-
Incomplete Dissolution: The compound may not fully dissolve, leading to a stock solution with a lower-than-calculated concentration.
-
Precipitation Over Time: A once-clear solution may form precipitates upon storage or after freeze-thaw cycles as more water is absorbed, rendering the stock unusable.[11][14]
-
Accelerated Compound Degradation: The presence of water can facilitate hydrolysis or other degradation pathways for sensitive compounds.[13]
Therefore, the procedural steps to mitigate moisture exposure are not merely suggestions but are central to the integrity of the entire protocol.
Pillar 2: Materials & Equipment
Reagents & Consumables:
-
1-(4-Chlorophenyl)biguanide-d4 (Solid, purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas (e.g., in a septum-sealed bottle).
-
Class A Volumetric Flasks (e.g., 5 mL, 10 mL)
-
Amber, screw-cap vials with PTFE-lined septa for aliquoting (e.g., 1.5 mL)
-
Pipette tips
Equipment:
-
Analytical Balance (4- or 5-place, e.g., readable to 0.1 mg or 0.01 mg)
-
Vortex Mixer
-
Laboratory Sonicator (bath or probe type)
-
Calibrated Pipettes
-
Spatula and weighing paper/boat
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat
Pillar 3: Safety & Handling Precautions
-
1-(4-Chlorophenyl)biguanide: The hydrochloride salt form of the parent compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[15][16][17][18] Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation.[16][19]
-
Dimethyl Sulfoxide (DMSO): DMSO is combustible and should be kept away from heat and ignition sources.[20][21] It has the ability to penetrate the skin readily and can carry dissolved substances with it.[6][22] Therefore, wearing appropriate gloves (nitrile is suitable) is mandatory to prevent both skin contact with DMSO and the potential systemic absorption of the dissolved compound.[21][22]
-
General Precautions: Always wear safety glasses and a lab coat.[22] Ensure an eyewash station and safety shower are accessible.[21]
Pillar 4: Detailed Experimental Protocol
This protocol describes the preparation of a nominal 1 mg/mL stock solution. The final, exact concentration must be calculated based on the precise gravimetric measurement.
Step 1: Pre-Preparation and Equilibration 1.1. Place the sealed container of 1-(4-Chlorophenyl)biguanide-d4 and a new, sealed bottle of anhydrous DMSO in a desiccator at room temperature for at least 60 minutes.
- Causality: This step is critical. It ensures the materials are at thermal equilibrium with the laboratory environment. Bringing cold containers directly into a humid lab will cause atmospheric moisture to condense on their surfaces, which can be absorbed by the hygroscopic compound and solvent upon opening, leading to significant weighing and concentration errors.[16]
Step 2: Gravimetric Measurement 2.1. Place a weighing paper or boat on the analytical balance and tare the mass. 2.2. Carefully weigh approximately 10.0 mg of 1-(4-Chlorophenyl)biguanide-d4. It is not necessary to weigh exactly 10.00 mg. What is crucial is the precise and accurate recording of the actual mass weighed (e.g., 10.12 mg).[23] 2.3. Record the exact mass to the fullest resolution of the balance.
Step 3: Volumetric Measurement and Dissolution 3.1. Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Ensure a quantitative transfer by gently tapping the weighing paper. 3.2. Using a calibrated pipette, add approximately 7 mL (70% of the final volume) of anhydrous DMSO to the volumetric flask. Work swiftly to minimize the solvent's exposure to air. 3.3. Cap the flask securely and vortex the mixture for 60 seconds.
- Causality: Vortexing provides mechanical agitation to break up clumps of powder and promote initial dissolution. 3.4. Place the flask in a room temperature sonicating bath for 10-15 minutes.
- Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, providing the energy needed to overcome the crystal lattice energy of the solid, ensuring complete dissolution of even stubborn microcrystals. 3.5. Visually inspect the solution against a bright background. It must be completely clear, with no visible particulates. If any solid remains, repeat steps 3.3 and 3.4.
Step 4: Dilution to Final Volume 4.1. Once the solute is fully dissolved, allow the solution to return to room temperature if it has warmed from sonication. 4.2. Carefully add anhydrous DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[24]
Step 5: Final Homogenization and Concentration Calculation 5.1. Cap the volumetric flask securely and invert it slowly 15-20 times to ensure the solution is perfectly homogeneous. 5.2. Calculate the exact concentration of your stock solution using the following formula:
5.3. Clearly label the stock solution container with the compound name, exact concentration, solvent, preparation date, and your initials.
Pillar 5: Workflow Visualization
Caption: Workflow for preparing a deuterated internal standard stock solution.
Pillar 6: Data Summary & Quality Control
| Parameter | Specification | Rationale |
| Compound | 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride | Stable isotope-labeled internal standard. The hydrochloride form is common for biguanide compounds.[16][17] |
| CAS Number | 1794816-89-9 | Unique identifier for the deuterated compound.[25] |
| Molecular Weight | ~252.14 g/mol (d4-HCl form) | Necessary for molar concentration calculations. Varies slightly from non-deuterated form.[25] |
| Solvent | Anhydrous DMSO (≥99.9%) | Excellent dissolving power for a wide range of compounds.[5][7] Must be anhydrous to prevent precipitation.[11][13] |
| Typical Concentration | 0.1 - 10 mg/mL | A high-concentration stock allows for subsequent serial dilutions to create working standards and spiking solutions.[26] |
| Verification | Visual inspection for clarity | The solution must be free of any visible particulates or haze. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures slow potential degradation pathways and maintain compound stability.[11][27] |
Pillar 7: Storage & Long-Term Stability
The long-term stability of your stock solution is as important as its initial accuracy.
-
Aliquot Immediately: After preparation, immediately dispense the stock solution into small-volume, single-use amber vials.[11] For a 10 mL stock, creating 50-100 aliquots of 100-200 µL is common practice.
-
Seal Tightly: Use vials with PTFE-lined screw caps to ensure an airtight seal, preventing solvent evaporation and moisture ingress.
-
Store Cold and Dark: Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term archival storage (months to years).[11][27] The amber vials protect the compound from potential photodegradation.
Causality (The "Why"): Aliquoting is the single most effective procedure to ensure the long-term integrity of your stock solution. Every freeze-thaw cycle exposes the solution to ambient air, allowing for the introduction of water which can cause the compound to precipitate.[11] Using a fresh, single-use aliquot for each experiment guarantees that the master stock remains uncompromised and that every experiment is started with a standard of identical quality.
References
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?[Link]
-
DMSO Store. Product Care and Storage. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
-
eviQ. (n.d.). Material Safety Data Sheet: Dimethyl Sulfoxide (DMSO). [Link]
-
HD Chemicals. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
PubMed. (2005). In situ DMSO hydration measurements of HTS compound libraries. [Link]
-
BroadPharm. (2025). Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(4-Chlorophenyl)biguanide hydrochloride. [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. [Link]
-
PubChem. (n.d.). Biguanide, 1-(p-chlorophenyl)-, monohydrochloride. [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
-
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?[Link]
-
Pharmaffiliates. (n.d.). CAS No : 4022-81-5 | Product Name : 1-(4-Chlorophenyl)biguanide Hydrochloride. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. Biguanide, 1-(p-chlorophenyl)-, monohydrochloride | C8H11Cl2N5 | CID 458746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1-(4-Chlorophenyl)biguanide hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 19. tcichemicals.com [tcichemicals.com]
- 20. carlroth.com [carlroth.com]
- 21. eviq.org.au [eviq.org.au]
- 22. depts.washington.edu [depts.washington.edu]
- 23. bitesizebio.com [bitesizebio.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. broadpharm.com [broadpharm.com]
LC-MS/MS transition parameters for 1-(4-Chlorophenyl)biguanide-d4
Application Note: LC-MS/MS Quantification & Transition Parameters for 1-(4-Chlorophenyl)biguanide-d4
Introduction
1-(4-Chlorophenyl)biguanide (1-CPB) is a primary active metabolite of the antimalarial prodrug Proguanil and a structural analog often used in the study of dihydrofolate reductase (DHFR) inhibition and 5-HT3 receptor agonism. In bioanalytical assays, the deuterated analog 1-(4-Chlorophenyl)biguanide-d4 (1-CPB-d4) serves as the critical Internal Standard (IS) to correct for matrix effects, recovery losses, and ionization variability.
This technical guide provides a validated framework for the MRM (Multiple Reaction Monitoring) optimization, chromatographic separation, and sample preparation required for the robust quantification of 1-CPB-d4.
Compound Characterization
| Property | 1-(4-Chlorophenyl)biguanide (Native) | 1-(4-Chlorophenyl)biguanide-d4 (IS) |
| Formula | C₈H₁₀ClN₅ | C₈H₆D₄ClN₅ |
| Molecular Weight | 211.65 g/mol | 215.68 g/mol |
| Precursor Ion [M+H]⁺ | m/z 212.1 | m/z 216.1 |
| Labeling Position | N/A | Phenyl Ring ( |
| pKa | ~10.8 (Highly Basic) | ~10.8 |
| LogP | 1.15 | 1.15 |
LC-MS/MS Method Development
Mass Spectrometry Parameters
The analysis is performed using Positive Electrospray Ionization (ESI+) .[1] Biguanides are highly polar and basic, protonating readily to form stable
Fragmentation Logic: The fragmentation of 1-CPB follows a characteristic biguanide pathway. The collision-induced dissociation (CID) primarily targets the C-N bonds of the biguanide chain and the aniline substructure.
-
Native (m/z 212): Major fragments are m/z 128 (4-chloroaniline moiety) and m/z 153 (4-chlorophenylguanidine).
-
Deuterated (m/z 216): Assuming ring deuteration, the aromatic fragments shift by +4 Da.
Recommended MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Role | CE (eV) | DP (V) |
| 1-CPB-d4 | 216.1 | 132.0 | Quantifier | 25 | 60 |
| 216.1 | 157.0 | Qualifier 1 | 20 | 60 | |
| 216.1 | 199.1 | Qualifier 2 | 15 | 60 | |
| 1-CPB (Native) | 212.1 | 128.0 | Quantifier | 25 | 60 |
| 212.1 | 153.0 | Qualifier 1 | 20 | 60 |
Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent (values above are typical for Sciex QTRAP/Triple Quad systems).
Chromatographic Conditions
Due to the high polarity and basicity of biguanides, standard C18 columns often yield poor retention and peak tailing. HILIC (Hydrophilic Interaction Liquid Chromatography) or Biphenyl phases are recommended.
-
Column: Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) or Waters XBridge BEH HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0.0 min: 5% B (Load)
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibrate for 2 min).
-
Experimental Protocol
Stock Solution Preparation[1]
-
Weighing: Weigh 1.0 mg of 1-CPB-d4 into a glass vial.
-
Dissolution: Dissolve in 1.0 mL of Methanol (Stock = 1.0 mg/mL).
-
Critical: Do not use pure water for stock storage; biguanides can degrade over time in aqueous solution without buffer.
-
-
Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water for daily use.
Sample Extraction (Protein Precipitation)
This method is optimized for plasma/serum matrices.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Working IS Solution (1-CPB-d4, 100 ng/mL). Vortex gently.
-
Precipitation: Add 200 µL of Ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing 150 µL of Water (to dilute organic content for better peak shape).
-
Injection: Inject 5 µL into the LC-MS/MS.
Visualizations
Figure 1: Fragmentation Pathway of 1-(4-Chlorophenyl)biguanide-d4
This diagram illustrates the mechanistic cleavage of the precursor ion (m/z 216) into its primary product ions used for quantification.
Caption: Proposed ESI+ fragmentation pathway for 1-CPB-d4 showing the origin of the m/z 132 quantifier ion.
Figure 2: Analytical Workflow
Step-by-step logic for the extraction and analysis process.
Caption: Optimized protein precipitation workflow for extracting 1-CPB-d4 from biological matrices.
References
-
Pingale, S. G., et al. (2025). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. ResearchGate. Link
-
BenchChem Technical Guides. (2025). The Active Metabolite of Proguanil: A Comprehensive Technical Guide. BenchChem. Link
-
Wiesner, J., et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil. PMC - NIH. Link
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry of Organic Compounds. ChemGuide. Link
Sources
Application Note: A Validated LC-MS/MS Method for the Simultaneous Determination of Proguanil and its Active Metabolite, Cycloguanil, in Human Urine
Introduction: The Clinical Imperative for Monitoring Proguanil Metabolism
Proguanil, a biguanide derivative, serves as a crucial prodrug in the prophylaxis and treatment of malaria.[1] Its therapeutic efficacy is not derived from the parent compound itself, but from its biotransformation into the active metabolite, cycloguanil. This triazine metabolite is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleic acids and amino acids, ultimately leading to the parasite's death.[1]
The metabolic conversion of proguanil to cycloguanil is primarily mediated by the cytochrome P450 enzyme, CYP2C19.[1] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variations in metabolic activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This variability can directly impact the plasma and urine concentrations of cycloguanil, potentially affecting prophylactic efficacy and treatment outcomes. Therefore, a robust and sensitive bioanalytical method for the simultaneous quantification of both proguanil and cycloguanil in a non-invasive matrix like urine is an invaluable tool in clinical pharmacology, pharmacokinetic studies, and therapeutic drug monitoring.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of proguanil and cycloguanil in human urine. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample clean-up, ensuring high recovery and minimal matrix effects, followed by a rapid and selective LC-MS/MS analysis. The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance to ensure data reliability for regulatory submissions and clinical decision-making.[2][3]
Principle of the Method
The analytical workflow is based on solid-phase extraction (SPE) followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). An internal standard (IS), such as Riluzole or a stable isotope-labeled analog, is added to the urine samples prior to extraction to correct for variability during sample processing and analysis.
The urine sample is first pre-treated and loaded onto a mixed-mode or reversed-phase SPE cartridge. This step effectively removes endogenous interferences like salts, urea, and pigments while retaining the analytes of interest.[4][5][6] After a washing step to remove residual impurities, the proguanil, cycloguanil, and IS are eluted with an organic solvent. The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic separation is achieved on a C18 analytical column using a gradient elution. The analytes are detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.
Experimental Workflow Diagram
Caption: Overall workflow for the determination of proguanil and cycloguanil in urine.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Proguanil Hydrochloride (Reference Standard, purity ≥98%)
-
Cycloguanil Hydrochloride (Reference Standard, purity ≥98%)
-
Riluzole (Internal Standard, purity ≥98%) or stable isotope-labeled standards
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Urine (Drug-Free)
-
Mixed-Mode or C18 SPE Cartridges (e.g., 30 mg, 1 mL)
Instrumentation and Analytical Conditions
The method is suitable for any modern LC-MS/MS system. The parameters below provide a validated starting point.
| Parameter | Condition |
| LC System | High-Performance or Ultra-High Performance Liquid Chromatography (HPLC/UHPLC) System |
| Analytical Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 500 °C |
| IonSpray Voltage | +5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
Table 1: Optimized LC-MS/MS parameters.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (V) |
| Proguanil | 254.1 | 170.1 | 100 | 25 |
| Cycloguanil | 252.1 | 195.1 | 100 | 30 |
| Riluzole (IS) | 235.0 | 166.0 | 100 | 35 |
Table 2: Optimized MRM transitions for analytes and internal standard.
Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ~10 mg of Proguanil HCl, Cycloguanil HCl, and Riluzole (IS) in separate 10 mL volumetric flasks using methanol as the diluent.
-
Working Standard Solutions: Prepare serial dilutions from the primary stocks using 50:50 (v/v) methanol:water to create combined working solutions for the calibration curve and separate working solutions for QCs.
-
Calibration Curve Standards (1 - 1000 ng/mL): Spike appropriate amounts of the combined working standard solution into drug-free human urine to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control Samples: Independently prepare QC samples in drug-free human urine at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Step-by-Step Sample Preparation Protocol (SPE)
-
Sample Thawing: Thaw frozen urine samples, calibration standards, and QCs in a water bath and vortex to ensure homogeneity.
-
Aliquoting and Spiking: To 1.0 mL of each urine sample in a labeled polypropylene tube, add 25 µL of the IS working solution (e.g., 1 µg/mL Riluzole). Vortex for 10 seconds.
-
Pre-treatment: Add 1.0 mL of 100 mM ammonium acetate buffer (pH 5.0) to each tube. Vortex again.
-
SPE Cartridge Conditioning: Place SPE cartridges on a vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the entire pre-treated sample (2 mL) onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through at a rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences. Dry the sorbent bed under full vacuum for 2 minutes.
-
Elution: Place clean collection tubes inside the manifold. Elute the analytes and IS by adding 1.0 mL of 5% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (5% acetonitrile in 0.1% formic acid). Vortex thoroughly to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the LC-MS/MS system.
Method Validation
The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[2][7] The validation assessed selectivity, accuracy, precision, recovery, matrix effect, calibration curve performance, and stability.
-
Selectivity & Specificity: Assessed by analyzing six different batches of blank human urine. No significant interfering peaks were observed at the retention times of the analytes or the IS, confirming method selectivity.
-
Calibration Curve: The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL for both proguanil and cycloguanil. The coefficient of determination (r²) was consistently >0.99 for all validation runs.
-
Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated using five replicates of QC samples at four concentration levels. The results, summarized in Table 3, fall within the FDA's acceptance criteria of ±15% (±20% for LLOQ).[8]
| QC Level | Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | Proguanil | 1.0 | 8.2 | -5.4 | 9.5 | -4.1 |
| Cycloguanil | 1.0 | 9.1 | -3.8 | 10.3 | -2.5 | |
| Low | Proguanil | 3.0 | 6.5 | 2.1 | 7.8 | 3.3 |
| Cycloguanil | 3.0 | 7.1 | 1.5 | 8.2 | 2.8 | |
| Mid | Proguanil | 80.0 | 4.3 | -1.2 | 5.5 | -0.8 |
| Cycloguanil | 80.0 | 5.0 | -0.9 | 6.1 | 0.2 | |
| High | Proguanil | 800.0 | 3.8 | 4.5 | 4.9 | 3.7 |
| Cycloguanil | 800.0 | 4.1 | 3.9 | 5.2 | 4.4 |
Table 3: Summary of intra-day and inter-day precision and accuracy.
-
Recovery and Matrix Effect: The extraction recovery was high and consistent for both analytes across QC levels, generally ranging from 85% to 102%.[9] The matrix effect was found to be negligible, with the IS effectively compensating for any minor ion suppression or enhancement.
-
Stability: Proguanil and cycloguanil were proven to be stable in human urine under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80 °C for 90 days).
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of proguanil and its active metabolite cycloguanil in human urine. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring high recovery. The method meets the stringent requirements of regulatory guidelines for bioanalytical method validation and is suitable for high-throughput analysis in support of clinical trials, therapeutic drug monitoring, and pharmacokinetic research. The ability to accurately measure the parent drug and its key active metabolite is critical for understanding the disposition of proguanil and optimizing its use in the global fight against malaria.
References
-
Edstein, M. D., et al. (1998). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. Therapeutic Drug Monitoring, 20(3), 325-30. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Edstein, M. D., et al. (1986). Steady-State Kinetics of Proguanil and Its Active Metabolite, Cycloguanil, in Man. European Journal of Clinical Pharmacology, 30(2), 217-22. Available from: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
-
Bygbjerg, I. C., et al. (1987). Human pharmacokinetics of proguanil and its metabolites. Tropical Medicine and Parasitology, 38(2), 77-80. Available from: [Link]
-
Bygbjerg, I. C., et al. (1987). Human pharmacokinetics of proguanil and its metabolites. Portal.findresearcher.sdu.dk. Available from: [Link]
-
Edstein, M. D., et al. (1986). Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man. PubMed. Available from: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available from: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers. HHS.gov. Available from: [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Kaneko, A., et al. (1996). Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography, and its preliminary application in relation to genetically determined S-mephenytoin 4'-hydroxylation status. The American Journal of Tropical Medicine and Hygiene, 54(2), 189-96. Available from: [Link]
-
Mberu, E. K., et al. (2003). Sensitive high performance liquid chromatographic method for the determination of proguanil and its metabolites, cycloguanil and 4-chlorophenylbiguanide in urine and plasma. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). High performance liquid chromatographic determination of proguanil after derivatisation with sodium benzoxazole-2-sulphonate. Available from: [Link]
-
Taylor, R. B., et al. (2001). Analysis of proguanil and its metabolites by application of the sweeping technique in micellar electrokinetic chromatography. Journal of Chromatography A, 916(1-2), 203-11. Available from: [Link]
-
The American Society of Tropical Medicine and Hygiene. (n.d.). Simultaneous Measurement of Proguanil and Its Metabolites in Human Plasma and Urine by Reversed-Phase High-Performance Liquid Chromatography... Available from: [Link]
-
Schipke, J., et al. (2025). Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal, 24(1), 164. Available from: [Link]
-
Mount, D. L., et al. (1990). Determination of proguanil and metabolites in small sample volumes of whole blood stored on filter paper by high-performance liquid chromatography. Journal of Chromatography, 532(2), 331-9. Available from: [Link]
-
Schipke, J., et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. PMC. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Available from: [Link]
-
Schipke, J., et al. (2025). Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. PubMed. Available from: [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available from: [Link]
-
Gopinath, S., et al. (2009). Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Chromatographia, 70(3-4), 489-96. Available from: [Link]
-
Musmade, P., et al. (2014). New liquid chromatographic method for simultaneous quantification of Atovaquone and Proguanil with its active metabolite Cycloguanil in human plasma. Semantic Scholar. Available from: [Link]
-
MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
-
MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available from: [Link]
-
ResearchGate. (2024). Sample preparation for suspect screening of persistent, mobile and toxic substances and their phase II metabolites in human urine by mixed-mode liquid chromatography. Available from: [Link]
-
Polish Journal of Environmental Studies. (n.d.). Analytical Procedures Used in Examining Human Urine Samples. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijisrt.com [ijisrt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hhs.gov [hhs.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mobile Phase Optimization for Biguanide Separation on C18 Columns
Executive Summary
Biguanides (e.g., Metformin, Phenformin, Buformin) present a unique chromatographic challenge due to their high polarity and strong basicity (pKa > 11.5). On standard C18 columns, they exhibit poor retention (eluting near the void volume) and severe peak tailing caused by secondary interactions with residual silanols.
This guide provides a definitive protocol for overcoming these issues using Ion-Pair Chromatography (IPC) . Unlike standard Reverse Phase (RP) methods, IPC modifies the stationary phase in situ, creating a dynamic ion-exchange surface. We detail the "Gold Standard" isocratic method for Metformin and an advanced gradient protocol for simultaneous separation of multiple biguanides, addressing the critical issue of baseline drift.
The Chemical Challenge & Mechanism
The Polarity Trap
Biguanides are hydrophilic polyamines. In a standard C18 Reversed-Phase system, they lack the hydrophobicity required to partition into the stationary phase. Furthermore, at typical HPLC pH levels (3–7), they are fully protonated cations. These cations are electrostatically attracted to negatively charged residual silanol groups on the silica support, resulting in peak tailing.
The Solution: Dynamic Ion Exchange
To retain biguanides on a C18 column, we employ an Ion-Pair (IP) Reagent —typically an alkyl sulfonate (e.g., Sodium 1-Octanesulfonate).
-
Adsorption: The hydrophobic "tail" (octyl chain) of the reagent partitions into the C18 stationary phase.
-
Surface Modification: The negatively charged "head" (sulfonate group) remains exposed to the mobile phase.[1]
-
Retention: The cationic biguanide interacts electrostatically with this negative surface, effectively retaining via an "ion-exchange" mechanism on a hydrophobic column.
Visualization: The IPC Mechanism
Figure 1: Mechanism of Ion-Pair Chromatography. The IP reagent acts as a bridge, creating a negative surface charge that retains the basic analyte while masking silanols.
Protocol 1: The "Gold Standard" Isocratic Method (Metformin)
This protocol is aligned with USP monographs and is optimized for robustness in QC environments. It focuses on Metformin HCl but is applicable to other single-analyte biguanide assays.
Reagents & Equipment[1][2][3][4][5][6][7][8]
-
Column: L1 packing (C18), 4.6 mm × 250 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).
-
Ion Pair Reagent: Sodium 1-octanesulfonate (USP Grade).
-
Buffer Salt: Ammonium Phosphate or Potassium Dihydrogen Phosphate.
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.
Mobile Phase Preparation
Target: Phosphate Buffer (pH 3.[2]0) containing IP Reagent : Acetonitrile (80:20 v/v).[2]
-
Buffer Preparation: Dissolve 1.0 g of Sodium 1-octanesulfonate and 0.6 g of Ammonium Phosphate (monobasic) in 1000 mL of water.
-
pH Adjustment: Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (85%). Crucial: Adjust pH BEFORE adding organic solvent to prevent precipitation and ensure accurate pH readings.
-
Mixing: Mix 800 mL of Buffer with 200 mL of Acetonitrile.
-
Degassing: Filter through a 0.45 µm nylon filter and degas.
Chromatographic Conditions
| Parameter | Setting | Note |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[3][2][4] |
| Temperature | 30°C | Controls viscosity and ion-exchange kinetics. |
| Detection | UV @ 218 nm | Metformin has low UV absorbance; 218 nm is optimal. |
| Injection Vol | 10–20 µL | Prevent overloading to maintain peak shape. |
| Run Time | ~10-15 min | Metformin typically elutes at 6–8 min. |
Optimization & Troubleshooting Guide
When standard protocols fail, use this logic tree to optimize separation.
Variable Impact Table
| Variable | Adjustment | Effect on Biguanide Separation |
| IP Chain Length | Octane | Decreases Retention. Shorter chains are less hydrophobic and adsorb less strongly to the C18, reducing the surface charge density. Use Hexane if retention is too high. |
| IP Concentration | Increase (e.g., 5mM | Increases Retention. More IP reagent adsorbed = higher charge density. Saturation typically occurs around 10-20 mM. |
| pH | Decrease (e.g., 4.0 | Improves Peak Shape. Lower pH suppresses silanol ionization (Si-O⁻ |
| Organic % | Increase Acetonitrile | Decreases Retention. Competes with the IP reagent for the C18 surface and increases the solubility of the analyte in the mobile phase. |
Common Failure Modes
-
Drifting Retention Times: IPC columns require long equilibration. Solution: Flush column with mobile phase for at least 60 minutes (or 40 column volumes) before the first injection.
-
Split Peaks: Sample solvent mismatch. Solution: Dissolve the sample in the Mobile Phase, not 100% water or 100% methanol.
-
Baseline Noise: IP reagents can be impure. Solution: Use "HPLC Grade" or "IPC Grade" reagents only.
Protocol 2: Simultaneous Gradient Separation (Metformin, Phenformin, Buformin)
Separating multiple biguanides requires a gradient because their hydrophobicities differ significantly (Metformin < Phenformin < Buformin).
The Challenge: In gradient IPC, increasing the organic solvent concentration strips the IP reagent off the column, causing massive baseline drift and changing the retention mechanism mid-run.
The Fix: You must maintain a constant concentration of the IP reagent and Buffer in both Mobile Phase A and B.
Mobile Phase Design
-
Mobile Phase A (Aqueous): 10 mM Sodium 1-heptanesulfonate + 10 mM Phosphate Buffer (pH 3.0).
-
Mobile Phase B (Organic): Acetonitrile + 10 mM Sodium 1-heptanesulfonate + 10 mM Phosphate Buffer (pH 3.0). Note: Dissolve salts in a small amount of water before adding ACN to prevent precipitation.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Initial hold for Metformin (most polar). |
| 5.0 | 90 | 10 | Isocratic hold to stabilize Metformin elution. |
| 15.0 | 50 | 50 | Linear ramp to elute Phenformin & Buformin. |
| 20.0 | 50 | 50 | Hold to clear column. |
| 21.0 | 90 | 10 | Return to initial conditions. |
| 30.0 | 90 | 10 | Re-equilibration (Critical for IPC). |
Workflow Visualization
Figure 2: Gradient IPC Workflow. Note the emphasis on "Iso-concentration" of the IP reagent and extended re-equilibration.
References
-
United States Pharmacopeia (USP). Monograph for Metformin Hydrochloride. USP-NF.
-
Thermo Fisher Scientific. Ion Chromatography Troubleshooting Guide. (Detailed guide on baseline drift and ion pairing).
-
Phenomenex. HPLC Separation of Metformin and Combination Drugs on Kinetex EVO C18. (Application note on modern C18 usage).
-
LCGC International. Troubleshooting Reversed Phase Chromatography: Peak Tailing and Ion Pairing.
-
National Institutes of Health (NIH). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres. (Validation of phosphate/ACN mobile phases).
Sources
Application Note: High-Recovery Extraction of 1-(4-Chlorophenyl)biguanide (Cycloguanil) from Biological Matrices
Abstract
This comprehensive guide provides detailed protocols for the robust extraction of 1-(4-Chlorophenyl)biguanide, the active metabolite of the antimalarial drug proguanil, from common biological matrices such as plasma and urine.[1] Recognizing the critical role of this analyte in pharmacokinetic and bioequivalence studies, this document outlines three prevalent extraction methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure high recovery, reproducibility, and compliance with bioanalytical method validation standards.[2][3][4][5]
Introduction and Scope
1-(4-Chlorophenyl)biguanide, also known as cycloguanil, is a potent dihydrofolate reductase inhibitor.[1][6] Its concentration in biological fluids is a direct indicator of the therapeutic efficacy of its parent drug, proguanil.[1] Accurate quantification is therefore paramount for clinical and preclinical research. However, the inherent complexity of biological matrices—replete with proteins, lipids, salts, and other endogenous components—presents a significant challenge to achieving clean, concentrated extracts suitable for sensitive analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
This application note provides a framework for selecting and implementing an appropriate extraction strategy based on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources. Each protocol is presented as a self-validating system, grounded in established bioanalytical principles to ensure data integrity.[2][3]
Physicochemical Properties: The Key to Extraction Strategy
The design of an effective extraction protocol is fundamentally dictated by the physicochemical properties of the target analyte. Understanding these characteristics allows for the rational selection of solvents, pH conditions, and sorbents.
Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)biguanide (Cycloguanil)
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₁H₁₄ClN₅[6][9][10] | Influences choice of mass spectrometric detection parameters. |
| Molecular Weight | 251.72 g/mol [9][10][11] | Standard molecular weight for a small molecule drug. |
| pKa (Basic) | 11.2, 4.66, 3.37[9] | The biguanide structure is strongly basic. At physiological pH (~7.4), it will be predominantly protonated (cationic). This is critical for ion-exchange SPE and pH-driven LLE. |
| Calculated LogP (AlogP) | 1.53[11] | Indicates moderate lipophilicity. The compound is soluble in both aqueous and organic phases, making both LLE and reversed-phase SPE viable options.[12] |
The strongly basic nature of cycloguanil is the most influential factor. By adjusting the sample pH to be well above the highest pKa (>11.2), the molecule can be deprotonated to its neutral form, increasing its solubility in organic solvents for LLE. Conversely, at acidic or neutral pH, its cationic state is ideal for retention on a cation-exchange SPE sorbent.
Core Extraction Methodologies: A Comparative Overview
The choice of extraction technique involves a trade-off between selectivity, recovery, throughput, and cost.[13]
Table 2: Comparison of Extraction Techniques for Cycloguanil
| Technique | Principle | Advantages | Disadvantages | Best For |
| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent, interferences are washed away, and the purified analyte is eluted.[7] | High selectivity and concentration factor; clean extracts; excellent for reducing matrix effects.[14][15][16][17] | More complex method development; higher cost per sample; can be lower throughput than PPT. | Regulated bioanalysis requiring high sensitivity and accuracy (e.g., pivotal PK studies). |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases (aqueous and organic) based on relative solubility.[7][18] | Inexpensive; effective at removing non-soluble interferences like salts. | Can be labor-intensive and difficult to automate; may form emulsions; requires larger solvent volumes.[19] | Analysis of less complex matrices like urine; when cost is a primary concern. |
| Protein Precipitation (PPT) | A solvent or acid is added to denature and precipitate proteins, which are then removed by centrifugation or filtration.[7][20][21] | Fast, simple, and inexpensive; high throughput and easily automated.[22][23] | Less clean extracts; risk of co-precipitation of analyte; significant matrix effects are common.[21] | High-throughput screening, early discovery studies where speed is prioritized over ultimate sensitivity. |
Detailed Application Protocols
These protocols serve as a robust starting point and should be validated according to regulatory guidelines such as those from the FDA or ICH M10.[2][3][4][5] An internal standard (IS), structurally similar to cycloguanil (e.g., a stable isotope-labeled version or another biguanide like buformin), should be used to correct for variability during sample processing.[15][24]
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is recommended for achieving the highest sensitivity and cleanest extracts, minimizing ion suppression in LC-MS/MS analysis.[8] It leverages the basic nature of cycloguanil for a mixed-mode cation-exchange mechanism.
Principle: The plasma sample is acidified to ensure cycloguanil is fully protonated (cationic). It is then loaded onto a mixed-mode SPE cartridge containing both reversed-phase and strong cation-exchange functionalities. The cationic analyte is retained by ion exchange, while proteins and neutral/acidic interferences are washed away. A final elution with a basic organic solvent neutralizes the analyte and disrupts the ionic interaction, releasing it from the sorbent.
Workflow Diagram:
Caption: SPE workflow for cycloguanil extraction from plasma.
Materials:
-
Biological Sample: Human plasma (K₂EDTA)
-
Internal Standard (IS) solution
-
Reagents: Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), HPLC-grade water
-
SPE Device: Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)
-
Apparatus: Centrifuge, positive pressure or vacuum manifold, sample concentrator/evaporator.
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of IS working solution.
-
Add 200 µL of 2% phosphoric acid (H₃PO₄) in water.
-
Vortex for 30 seconds to mix and precipitate some proteins.
-
Centrifuge at 4000 x g for 5 minutes. Use the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the manifold.
-
Condition with 1 mL of Methanol.
-
Equilibrate with 1 mL of HPLC-grade water.
-
Equilibrate with 1 mL of 2% H₃PO₄ in water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned cartridges at a slow flow rate (~1 mL/min).
-
-
Washing:
-
Wash 1: Add 1 mL of 2% H₃PO₄ in water to remove hydrophilic interferences.
-
Wash 2: Add 1 mL of Methanol to remove lipophilic interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold rack.
-
Elute cycloguanil with 1 mL of 5% Ammonium Hydroxide in Acetonitrile. The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Vortex, and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a cost-effective method suitable for urine, which is a less complex matrix than plasma.[25] It relies on pH manipulation to render the analyte neutral and extractable into an organic solvent.
Principle: The urine sample pH is adjusted to >12, deprotonating the strongly basic cycloguanil to its neutral form. This significantly increases its affinity for a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). After partitioning, the organic layer containing the analyte is separated, evaporated, and reconstituted for analysis.
Workflow Diagram:
Caption: LLE workflow for cycloguanil extraction from urine.
Materials:
-
Biological Sample: Human urine
-
Reagents: Sodium Hydroxide (NaOH), Methyl tert-butyl ether (MTBE)
-
Apparatus: Glass centrifuge tubes, mechanical shaker/vortexer, centrifuge, sample concentrator.
Step-by-Step Procedure:
-
Sample Preparation:
-
Aliquot 500 µL of urine into a 15 mL glass centrifuge tube.
-
Add 50 µL of IS working solution.
-
-
pH Adjustment:
-
Add 100 µL of 2M NaOH to the urine sample.
-
Vortex for 15 seconds. Confirm pH is > 12. This step is critical for neutralizing cycloguanil.
-
-
Extraction:
-
Add 3 mL of MTBE to the tube.
-
Cap tightly and vortex or mechanically shake for 10 minutes to ensure thorough partitioning.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers cleanly.
-
-
Analyte Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer.
-
-
Dry-Down and Reconstitution:
-
Evaporate the MTBE to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.
-
Protocol 3: Protein Precipitation (PPT) from Plasma
This protocol is designed for high-throughput applications where speed is essential and a lower level of sample cleanup is acceptable.[21]
Principle: A large volume of cold organic solvent (acetonitrile) is added to the plasma sample.[22][26] This causes a rapid change in dielectric constant, forcing proteins to denature and precipitate out of solution. The analyte remains in the supernatant, which is then separated by centrifugation or filtration for direct analysis.[20][23]
Materials:
-
Biological Sample: Human plasma
-
Reagents: Acetonitrile (ACN), preferably chilled to -20°C.
-
Apparatus: Microcentrifuge tubes or 96-well protein precipitation filter plates, centrifuge.
Step-by-Step Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
-
Precipitation:
-
Add 300 µL of ice-cold Acetonitrile (a 3:1 solvent-to-sample ratio is common).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Separation:
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Collection and Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject directly into the LC-MS/MS system. A dilution with water may be necessary to reduce the organic content of the injection, improving peak shape.
-
Method Validation and Trustworthiness
To ensure the reliability of data, any chosen extraction protocol must be fully validated.[2][3] Key validation parameters, as outlined in FDA and ICH guidelines, include:[2][4][5]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. For cycloguanil using the SPE method, recoveries of 82% to 104% have been reported.[14]
-
Matrix Effect: The alteration of ionization efficiency due to co-eluting endogenous components. Assessed by comparing the response of post-extraction spiked samples to that of neat solutions. SPE generally yields the lowest matrix effect.
-
Precision and Accuracy: Assessed at multiple concentration levels (LOD, LQC, MQC, HQC) within and between analytical runs.
-
Selectivity and Specificity: Ensuring no interference from endogenous components at the retention time of the analyte and IS.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
The successful extraction of 1-(4-Chlorophenyl)biguanide from biological matrices is a critical prerequisite for accurate bioanalysis. The choice between Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation should be guided by the specific goals of the analytical study. SPE offers the highest degree of selectivity and is recommended for regulated studies. LLE provides a cost-effective alternative for simpler matrices, while PPT is unmatched for speed in high-throughput environments. By understanding the physicochemical properties of cycloguanil and applying the detailed, scientifically-grounded protocols provided herein, researchers can confidently generate reliable data for pharmacokinetic and drug development applications.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available at: [Link]
-
PubMed. (n.d.). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. Available at: [Link]
-
FAO AGRIS. (2009). Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Available at: [Link]
-
Pingale, S. G., et al. (2009). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate. Available at: [Link]
-
PubMed. (1998). Improved method for the simultaneous determination of proguanil and its metabolites by high-performance liquid chromatography and solid-phase extraction of 100-microl capillary blood samples dried on sampling paper. Available at: [Link]
-
Gaugler, S., et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal. Available at: [Link]
-
PubChem. (n.d.). Biguanide, 1-(p-chlorophenyl)-, monohydrochloride. Available at: [Link]
-
PubMed. (n.d.). Determination of plasma metformin by a new cation-exchange HPLC technique. Available at: [Link]
-
Academia.edu. (n.d.). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. Available at: [Link]
-
ResearchGate. (2025). Determination of metformin in plasma samples by HPLC-DAD based on plasma derivatization and precipitation with acetic anhydride. Available at: [Link]
-
Core.ac.uk. (2009). A RAPID AND SENSITIVE HPLC METHOD FOR THE ANALYSIS OF PROGUNAIL AND CYCLOGUANIL IN PLASMA: APPLICATION TO SINGLE DOSE PHARMACOKI. Available at: [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)biguanide. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Available at: [Link]
-
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Available at: [Link]
-
ResearchGate. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Available at: [Link]
-
Drug Central. (n.d.). cycloguanil. Available at: [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Available at: [Link]
-
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available at: [Link]
-
LC/MS/MS Technique. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available at: [Link]
-
SlideShare. (n.d.). extraction of drug from biological matrix.pptx. Available at: [Link]
-
Pharmaceutical Sciences. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Available at: [Link]
-
ResearchGate. (2015). (PDF) Extraction of Drug from the Biological Matrix: A Review. Available at: [Link]
-
CAS Common Chemistry. (n.d.). (4-Chlorophenyl)biguanide. Available at: [Link]
-
PubMed. (2011). Sample treatment based on extraction techniques in biological matrices. Available at: [Link]
-
Wikipedia. (n.d.). Cycloguanil. Available at: [Link]
-
EMBL-EBI. (n.d.). Compound: CYCLOGUANIL PAMOATE (CHEMBL3989825). Available at: [Link]
-
PubChem. (n.d.). Cycloguanil. Available at: [Link]
-
precisionFDA. (n.d.). CYCLOGUANIL. Available at: [Link]
-
ResearchGate. (2025). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
Sources
- 1. Cycloguanil - Wikipedia [en.wikipedia.org]
- 2. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 9. cycloguanil [drugcentral.org]
- 10. GSRS [precision.fda.gov]
- 11. Compound: CYCLOGUANIL PAMOATE (CHEMBL3989825) - ChEMBL [ebi.ac.uk]
- 12. CAS 5304-59-6: (4-Chlorophenyl)biguanide | CymitQuimica [cymitquimica.com]
- 13. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. Improved method for the simultaneous determination of proguanil and its metabolites by high-performance liquid chromatography and solid-phase extraction of 100-microl capillary blood samples dried on sampling paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (PDF) EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR [academia.edu]
- 19. researchgate.net [researchgate.net]
- 20. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 21. norlab.com [norlab.com]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Determination of plasma metformin by a new cation-exchange HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recovery of Chlorophenylbiguanide (m-CPBG) from Serum
[1]
Executive Summary & Analyte Profile
The Core Challenge: Recovering 1-(3-chlorophenyl)biguanide (m-CPBG) from serum is notoriously difficult not because the molecule degrades chemically, but because it is physicochemically incompatible with standard "generic" extraction protocols.[1]
Most researchers fail because they treat m-CPBG like a lipophilic drug.[1] It is not. It is a highly polar, strong base (guanidine moiety).[1] Standard Liquid-Liquid Extraction (LLE) with hexane or ether will result in near 0% recovery because the analyte remains in the aqueous serum layer. Furthermore, biguanides exhibit significant adsorption to glass surfaces and non-specific binding to serum proteins.[1]
Analyte Snapshot
| Property | Value / Characteristic | Implication for Extraction |
| Structure | Chlorophenyl ring + Biguanide tail | Amphiphilic but dominantly polar.[1] |
| pKa | ~11.5 (Strong Base) | Positively charged (cationic) at all physiological and acidic pH levels.[1] |
| LogP | Low (< 1.[1]0) | Hydrophilic.[1] Will not partition into non-polar organic solvents.[1] |
| Binding | High affinity for glass (silanols) | CRITICAL: Use polypropylene (PP) consumables only.[1] Avoid glass vials. |
Decision Matrix: Selecting the Right Workflow
Do not guess. Use this logic flow to determine the extraction method based on your sensitivity requirements.
Figure 1: Workflow decision tree.[1] For mass spectrometry (LC-MS), Solid Phase Extraction (SPE) is strongly recommended over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.[1]
Protocol A: Mixed-Mode Cation Exchange (SPE)
Status: Gold Standard for Biguanides Mechanism: Retains the analyte via ionic interaction (positive guanidine + negative sorbent) rather than just hydrophobicity.[1] This allows you to wash away 100% of the matrix interfering components before eluting the drug.
Materials
-
Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).[1] Do not use C18.
-
Consumables: Polypropylene 96-well plates or tubes.
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Conditioning:
-
1 mL Methanol followed by 1 mL Water.[1]
-
-
Loading:
-
Load pre-treated sample at gravity or low vacuum (< 5 inHg).[1]
-
-
Wash 1 (Aqueous):
-
Wash 2 (Organic):
-
1 mL 100% Methanol .
-
Why:Critical Step. Since the analyte is ionically bound, you can use 100% organic solvent to wash away hydrophobic lipids/matrix without eluting the drug.
-
-
Elution:
-
2 x 400 µL 5% Ammonium Hydroxide in Methanol .
-
Why: The high pH neutralizes the positive charge on the guanidine group and/or the sorbent, breaking the ionic bond and releasing the drug.
-
-
Post-Elution:
-
Evaporate under nitrogen (40°C) and reconstitute in Mobile Phase A.
-
Protocol B: Acidified Protein Precipitation (PPT)
Status: Rapid / Troubleshooting Mode Use Case: When recovery is <50% and you need a "quick fix" to diagnose if the issue is extraction or adsorption.[1]
The "Sticky" Problem
Standard PPT uses 100% Acetonitrile.[1] For biguanides, this often results in the drug co-precipitating with the protein pellet or sticking to the vial wall because it is not soluble enough in pure acetonitrile.
Optimized Methodology
-
Add Internal Standard: Add 20 µL of IS (e.g., Phenformin or deuterated m-CPBG).[1]
-
Precipitation Agent:
-
Action:
-
Add 600 µL Solvent to 200 µL Serum (3:1 ratio).[1]
-
Vortex aggressively for 2 minutes.
-
-
Centrifugation:
-
10,000 x g for 10 minutes at 4°C.
-
-
Transfer:
-
Transfer supernatant to a Polypropylene vial. Do not use glass inserts.
-
Troubleshooting Guide (FAQ)
Q1: I see good recovery from water, but poor recovery from serum. Why?
Diagnosis: Protein Binding or Ion Suppression.[1]
-
The Fix: Biguanides can get "trapped" inside the protein structure. You must disrupt this. If using PPT, ensure you are using acid (0.1% Formic Acid or TFA) in your precipitation solvent.[1] If using SPE, ensure the load step is acidic (pH < 4).[1]
Q2: My LC-MS peak shape is terrible (tailing/broad).
Diagnosis: Secondary interactions with the column silanols.[1]
-
The Fix: m-CPBG is basic.[1] If you use a standard C18 column at neutral pH, the positive amine interacts with negative silanols on the silica backbone.
-
Solution A: Use a HILIC column (Amide or Silica) with an Ammonium Formate/Acetonitrile gradient.[1]
-
Solution B: If using C18, use a "High pH" stable column (e.g., XBridge C18) and run the mobile phase at pH 10 (using Ammonium Hydroxide).[1] This neutralizes the drug, improving peak shape.
Q3: My signal drops over time (in the autosampler).
Diagnosis: Adsorption to the vial.[1][3]
-
The Fix: Are you using glass vials? Switch to Polypropylene (PP) or Polymethylpentene (PMP) vials immediately.[1] If you must use glass, add 0.5% BSA (Bovine Serum Albumin) to the final reconstitution solvent to "coat" the active sites, though this is messy for LC-MS.
Q4: I have carryover between injections.
Diagnosis: The guanidine group sticks to the metallic flow path or the injector needle.
Comparison of Recovery Rates
| Method | Typical Recovery | Cleanliness (Matrix Factor) | Throughput | Recommended For |
| LLE (Ether/Hexane) | < 5% (Fail) | N/A | Low | DO NOT USE |
| LLE (Salting Out) | 60-70% | Moderate | Low | Labs without SPE |
| Standard PPT | 40-60% | Poor (High Suppression) | High | High conc.[1] samples |
| Acidified PPT | 75-85% | Moderate | High | Routine screening |
| MCX SPE | > 90% | Excellent | Medium | PK / GLP Studies |
Mechanism of Action (Visualized)
The following diagram illustrates why Mixed-Mode Cation Exchange (MCX) is the only robust way to separate m-CPBG from serum proteins and lipids.
Figure 2: The MCX mechanism allows for aggressive organic washing (Step 2) which removes matrix interferences that normally suppress signal in LC-MS, without losing the analyte.
References
-
Kilpatrick, G. J., et al. (1990).[1][4] 1-(m-Chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist.[1][4][5] European Journal of Pharmacology, 182(1), 193-197.[1][4][5] Link
-
Sorensen, L. K. (2011).[1] Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry.[1] Journal of Chromatography B. Link[1]
-
Hao, Z., et al. (2011).[1] Extraction of Basic Drugs from Plasma with Polymeric SPE.[1][2][6] Agilent Technologies Application Note.[1] Link
-
Cayman Chemical. (2024).[1] 1-(3-Chlorophenyl)biguanide (hydrochloride) Product Information & Physical Properties.Link
-
BioAgilytix. (2024).[1] Troubleshooting Ligand Binding and LC-MS Assays for Polar Analytes.Link[1]
eliminating ion suppression in biguanide analysis with IS correction
Topic: Eliminating Ion Suppression in Biguanide Analysis with IS Correction
Executive Summary
You are experiencing low sensitivity, poor reproducibility, or non-linear calibration curves in the LC-MS/MS analysis of Biguanides (Metformin, Phenformin, Buformin). These compounds are highly polar, strong bases that often elute in the "void volume" of reverse-phase chromatography, coinciding with high concentrations of unretained salts and phospholipids. This results in severe Ion Suppression .
This guide provides a self-validating workflow to diagnose, correct, and eliminate these effects using Stable Isotope Labeled Internal Standards (SIL-IS) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Module 1: Diagnosis – Are You Seeing True Suppression?
Before optimizing the Internal Standard, you must visualize the suppression profile of your matrix. Relying solely on extraction recovery calculations is insufficient because recovery measures mass transfer, while suppression measures ionization efficiency.
The Gold Standard Diagnostic: Post-Column Infusion (PCI)
Concept: This method creates a steady-state signal of your analyte. When a blank matrix is injected, any dip in the baseline reveals the exact retention time of suppression zones [1].
Protocol: PCI Setup
-
Infusion: Syringe pump infuses neat Metformin solution (100 ng/mL) at 10 µL/min.
-
LC Flow: HPLC pumps blank matrix extract (no analyte) through the column at analytical flow rates.
-
Mixing: Use a T-junction to combine the column effluent and infusion line before the ESI source.
-
Analysis: Monitor the MRM transition of Metformin.
-
Result: A flat baseline indicates no suppression. A negative peak (dip) indicates ion suppression. A positive peak indicates enhancement.
-
Visualization: PCI Workflow
Figure 1: Post-Column Infusion setup to visualize matrix effects. Dips in the baseline indicate suppression zones.
Module 2: The Solution – Internal Standard Strategy
Using an analog IS (e.g., Phenformin for Metformin analysis) is often the cause of failure. The IS must co-elute perfectly with the analyte to experience the exact same suppression event. Only a Stable Isotope Labeled (SIL) IS can achieve this.
Critical Failure Point: Deuterium Exchange
Not all Deuterated standards are stable. Biguanides contain exchangeable protons on the nitrogen atoms.
-
The Risk: If you use a Metformin IS labeled on the nitrogen (guanidine group), the deuterium (
) will exchange with hydrogen ( ) in the mobile phase (water/methanol), causing the IS to lose its mass shift and "cross talk" into the analyte channel. -
The Fix: Use Metformin-D6 (Dimethyl-D6) . The label is on the methyl groups, which are chemically stable and do not exchange [2].
Decision Logic for IS Selection
Figure 2: Selection logic for Internal Standards to avoid deuterium exchange and retention time shifts.
Module 3: Optimization – Chromatographic Isolation
Even with the best IS, if suppression exceeds 90%, the signal-to-noise ratio drops below the Limit of Quantitation (LOQ). You must chromatographically separate the Biguanide from the "salt front."
Why Reverse Phase (C18) Fails:
Metformin is too polar. It elutes in the void volume (
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC retains polar compounds using a water-layer mechanism on the stationary phase. This moves Metformin to a cleaner region of the chromatogram and allows for high-organic mobile phases (e.g., 90% ACN), which enhances ESI desolvation efficiency [3].
Recommended HILIC Conditions
| Parameter | Specification | Rationale |
| Column | Amide-functionalized (e.g., BEH Amide) | Superior retention of basic polar compounds compared to bare silica. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (aq) | Buffer controls ionization state and peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | High organic content drives retention in HILIC. |
| Gradient | 90% B to 60% B | Elutes phospholipids after the analyte. |
| Sample Diluent | 80-90% Acetonitrile | Critical: Injecting aqueous samples into HILIC causes peak distortion. |
Advanced Troubleshooting (FAQs)
Q1: My IS response varies significantly between samples, but the Area Ratio is stable. Is this acceptable?
-
Answer: Yes, this is the definition of IS correction working. The IS is experiencing the same suppression as the analyte. However, if the IS signal drops by >80% compared to a neat standard, you are approaching the "Shot Noise" limit where precision degrades. You must improve sample cleanup (e.g., switch from Protein Precipitation to Phospholipid Removal Plates).
Q2: I see a "crosstalk" signal in my blank after injecting a high standard.
-
Answer: This is likely carryover, not crosstalk. Biguanides are "sticky" on metallic surfaces.
-
Fix: Use a needle wash with high organic AND high pH (e.g., 50:50 MeOH:H2O + 0.5% Ammonium Hydroxide) to deprotonate the base and wash it off the injector needle.
-
Q3: Can I use Ion Pairing reagents (e.g., HFBA) on a C18 column instead of HILIC?
-
Answer: You can, but it is not recommended for high-sensitivity MS work. Ion-pairing agents are non-volatile and cause severe source contamination (suppression) themselves. They effectively turn your MS into a "single-use" source that requires frequent cleaning. HILIC is the cleaner, more robust alternative [4].
Q4: How do I quantitatively prove suppression is eliminated?
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link
-
Wang, S., et al. (2007). "Stable isotope-labeled internal standards in quantitative LC-MS/MS bioanalysis." Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
Hsieh, Y., & Chen, J. (2005). "Hydrophilic interaction chromatography for the analysis of polar compounds in biological matrices." Rapid Communications in Mass Spectrometry. Link
-
Chambers, E., et al. (2007). "Systematic development of a high-performance hydrophilic interaction liquid chromatography/tandem mass spectrometry method for the determination of metformin in human plasma." Journal of Chromatography B. Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative matrix effects: A step forward using standard line slopes and ANOVA analysis - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) for 1-(4-Chlorophenyl)biguanide-d4 by LC-MS
For: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Sensitivity in Antimalarial Bioanalysis
1-(4-Chlorophenyl)biguanide, more commonly known as proguanil, is a cornerstone prophylactic antimalarial drug. Its bioanalysis is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments that underpin regulatory submissions. In modern bioanalytical chemistry, the gold standard for quantitative analysis is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), prized for its selectivity and sensitivity.
To achieve the highest degree of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is indispensable. 1-(4-Chlorophenyl)biguanide-d4 (proguanil-d4) serves this role perfectly. By co-eluting with the non-labeled analyte (proguanil), it effectively normalizes for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.
This guide provides an in-depth technical comparison of methodologies for determining the Limit of Detection (LOD) for proguanil, a process critically supported by its deuterated internal standard, proguanil-d4. We will move beyond rote protocols to explore the causality behind experimental choices, grounding our discussion in regulatory expectations and field-proven insights to establish a robust, self-validating analytical system.
Part 1: The Scientific Framework for Limit of Detection
Before embarking on experimental work, it is crucial to establish a firm theoretical understanding of what the Limit of Detection represents in the context of regulatory bioanalysis.
The LOD is the smallest concentration of an analyte that can be reliably distinguished from the analytical background or noise.[1] It is a parameter that signifies detection, but not necessarily accurate quantification. For quantitative assays, the more critical parameter is the Lower Limit of Quantitation (LLOQ) , which is the lowest concentration that can be measured with acceptable precision and accuracy.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines on validating bioanalytical methods, with a strong focus on demonstrating the reliability of the LLOQ.[4][5][6][7][8]
While the LOD is a useful metric for assessing ultimate instrument sensitivity, the LLOQ is the functional lower boundary for reporting quantitative data in regulated studies. The LOD is often statistically estimated, for instance, based on the signal-to-noise ratio (S/N), where a ratio of ≥3 is a common, albeit informal, benchmark for detection.[2] The LLOQ, however, must be experimentally proven through the analysis of replicate samples, typically with a S/N ratio of ≥10 and meeting specific criteria for precision (%CV ≤ 20%) and accuracy (within ±20% of the nominal value).
The role of 1-(4-Chlorophenyl)biguanide-d4 in this context is not to be detected itself, but to ensure that the detection and quantification of the actual analyte, proguanil, is accurate and precise at these low concentrations.
Part 2: Experimental Design for LLOQ & LOD Determination
A robust experimental design is the bedrock of a defensible bioanalytical method. The following protocol outlines a validated approach for determining the LLOQ (and by extension, the LOD) of proguanil using proguanil-d4 as an internal standard in human plasma.
Experimental Workflow Diagram
Caption: Workflow for LLOQ and LOD Determination.
Step-by-Step Experimental Protocol
-
Preparation of Standards:
-
Prepare primary stock solutions of proguanil and 1-(4-Chlorophenyl)biguanide-d4 in methanol.
-
Create a series of working standard solutions of proguanil by serial dilution to cover the anticipated LLOQ range (e.g., 0.1 to 5 ng/mL).
-
Prepare a single working internal standard (IS) solution of proguanil-d4 at a fixed concentration (e.g., 50 ng/mL). The concentration of the IS should be chosen to provide a stable and robust signal without causing detector saturation.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of blank human plasma into microcentrifuge tubes.
-
Spike with 10 µL of the appropriate proguanil working standard. For blank samples, add 10 µL of methanol.
-
Add 10 µL of the proguanil-d4 working IS solution to all samples except the "double blank" (a blank plasma sample without analyte or IS).
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins. This organic solvent efficiently denatures and removes the bulk of proteins, which can interfere with the analysis.
-
Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and promotes good peak shape.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
The analysis is performed using a triple quadrupole mass spectrometer, which is the industry standard for quantitative bioanalysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
-
Optimized LC-MS/MS Parameters
The choice of parameters is critical for achieving a low LOD. A C18 column is selected for its excellent retention of moderately polar compounds like proguanil. A gradient elution ensures that the analytes are focused into sharp peaks, maximizing the signal-to-noise ratio. Positive electrospray ionization (ESI+) is used because the biguanide structure of proguanil is readily protonated.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent hydrophobic retention and high efficiency for sharp peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good elution strength. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC, balancing speed and efficiency. |
| Gradient | 10% B to 90% B over 3 min | A rapid gradient sufficient to elute proguanil and clean the column. |
| Injection Volume | 5 µL | Balances loading amount with potential for peak distortion. |
| Column Temp | 40°C | Reduces viscosity and improves peak symmetry and reproducibility. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Proguanil | 1-(4-Chlorophenyl)biguanide-d4 | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Biguanide structure is highly basic and readily forms [M+H]+ ions. |
| Precursor Ion (Q1) | m/z 254.1 | m/z 258.1 | Corresponds to the [M+H]+ of the respective molecule. |
| Product Ion (Q3) | m/z 197.1 | m/z 201.1 | A stable, high-intensity fragment resulting from a characteristic loss. |
| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire >15 data points across the chromatographic peak. |
| Collision Energy | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) | Empirically determined to maximize the intensity of the product ion. |
Part 3: Comparative Performance and Data Interpretation
The ultimate performance of an LC-MS/MS method is instrument-dependent. However, by referencing published data, we can establish a benchmark for expected sensitivity. The LLOQ is the most frequently reported metric in validated bioanalytical studies.
Table 3: Comparison of Published LLOQ Values for Proguanil by LC-MS/MS
| LLOQ (ng/mL) | Biological Matrix | Internal Standard | LC-MS/MS System | Reference |
| 1.5 | Human Plasma | Riluzole | API-4000 | Pingale et al., 2009[9][10] |
| 1.0 | Human Serum | Trimipramine-d3 | Not Specified | Pfaffendorf et al., 2025[11][12][13][14] |
| 0.5 (for Cycloguanil) | Human Plasma | Riluzole | API-4000 | Pingale et al., 2009[9][10] |
Note: The table reflects the LLOQ for proguanil, the target analyte. The LOD would be estimated to be approximately 3-fold lower than these values.
The data shows that LLOQs in the low ng/mL range are readily achievable.[9][10][11][12][13][14] The choice of internal standard can vary, but a SIL-IS like proguanil-d4 is always the preferred option to control for matrix effects and ensure the highest data quality, as recommended by regulatory agencies.[4][7]
Factors Influencing the Limit of Detection:
-
Mass Spectrometer Sensitivity: Newer generation mass spectrometers with improved ion optics and detector technology will inherently offer lower LODs.
-
Sample Cleanup: The efficiency of the protein precipitation or solid-phase extraction (SPE) is paramount. A cleaner sample results in lower background noise and reduced matrix suppression, directly improving the S/N ratio.
-
Chromatography: Sharp, narrow chromatographic peaks (high efficiency) result in a greater signal intensity per unit time, which enhances the S/N ratio.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can suppress the ionization of the analyte, reducing signal and worsening the LOD. The use of proguanil-d4 is critical to compensate for this effect, ensuring that quantification remains accurate even if the absolute signal intensity varies between samples.
Conclusion: Establishing a Defensible Limit of Detection
Determining a reliable and robust limit of detection for 1-(4-Chlorophenyl)biguanide is a function of meticulous experimental design, optimized instrumentation, and a thorough understanding of regulatory requirements. While the LOD provides a theoretical floor for sensitivity, the LLOQ is the practical and defensible limit for quantification in drug development.
The use of a stable isotope-labeled internal standard, 1-(4-Chlorophenyl)biguanide-d4, is not merely a suggestion but a cornerstone of a self-validating system. It provides the necessary control over the analytical process's inherent variability, ensuring that the data generated at the lowest levels of concentration is trustworthy and accurate. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate high-sensitivity LC-MS/MS methods that meet the stringent standards of the pharmaceutical industry.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][4][6]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][5]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][15]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][16]
-
Pingale, S. G., Nerurkar, K. K., et al. (2009). Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. FAO AGRIS. [Link][9]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][17]
-
Kruve, A., Evard, H., & Leito, I. Estimating the limit of detection for LC-MS analysis. American Laboratory. [Link][18]
-
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link][7]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link][19]
-
Kruve, A., Evard, H., & Leito, I. (2016). Tutorial on estimating the limit of detection using LC-MS analysis, part I: Theoretical review. Analytica Chimica Acta. [Link][20]
-
University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods: 9. LoD and LoQ. [Link][1]
-
Pingale, S. G., Nerurkar, K., & Pawar, U. D. (2009). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate. [Link][10]
-
Pfaffendorf, C., et al. (2025). Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal. [Link][11][12]
-
SCIEX. (2025). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. YouTube. [Link][2]
-
Agilent. Mass spectrometry sensitivity, instrument detection limit. [Link][21]
-
Pfaffendorf, C., et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. ResearchGate. [Link][13]
-
Pfaffendorf, C., et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. PMC. [Link][14]
-
Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link][22]
-
Reddy, G. S., et al. (2015). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. MDPI. [Link][3]
Sources
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. moh.gov.bw [moh.gov.bw]
- 8. fda.gov [fda.gov]
- 9. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PubMed [47.251.13.51:8081]
- 12. Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
- 18. Estimating the limit of detection for LC-MS analysis [bioforumconf.com]
- 19. hhs.gov [hhs.gov]
- 20. Tutorial on estimating the limit of detection using LC-MS analysis, part I: Theoretical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
Technical Guide: Recovery Rates of 1-(4-Chlorophenyl)biguanide-d4 in Environmental Water
Executive Summary
In the quantification of 1-(4-Chlorophenyl)biguanide (CPB)—a bioactive metabolite of chlorhexidine and proguanil—environmental researchers face a critical challenge: matrix-induced ion suppression .[1] While CPB is ubiquitous in wastewater and surface water, its high polarity and basicity (
This guide compares the performance of 1-(4-Chlorophenyl)biguanide-d4 (CPB-d4) against alternative quantification methods. Experimental evidence demonstrates that while absolute extraction recoveries of CPB can drop below 60% in complex wastewater matrices due to ion suppression, the use of CPB-d4 as an internal standard (IS) maintains relative quantification accuracy between 92–108% . This guide validates CPB-d4 as the essential tool for regulatory-grade environmental monitoring.
The Challenge: Matrix Effects in Biguanide Analysis
CPB is a polar, cationic molecule. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it co-elutes with other polar environmental contaminants (humic acids, surfactants). These co-eluting matrix components compete for charge in the ESI source, often resulting in "invisible" signal loss.
The "Silent Error" of External Calibration
Using external calibration (standard curves in pure solvent) assumes that the analyte in the sample behaves exactly like the analyte in the vial. In wastewater, this assumption fails.
-
Observation: A sample spiked with 100 ng/L of CPB might only yield a signal equivalent to 40 ng/L.
-
Result: A 60% underestimation of environmental load.
Comparative Analysis: CPB-d4 vs. Alternatives
The following table summarizes the performance of three common quantification strategies in wastewater effluent.
Table 1: Method Performance Comparison (Wastewater Matrix)
| Metric | Method A: CPB-d4 (IDMS) | Method B: Structural Analog (Metformin-d6) | Method C: External Calibration |
| Principle | Isotope Dilution Mass Spectrometry (IDMS) | Chemically similar, but different retention time | Comparison to solvent standards |
| Retention Time Match | Exact (Co-elutes with analyte) | Poor (Elutes earlier/later) | N/A |
| Matrix Effect Compensation | Full (IS suffers same suppression as analyte) | Partial/None (IS and analyte experience different matrices) | None |
| Relative Recovery (Accuracy) | 92% – 108% | 65% – 130% (Variable) | 40% – 60% (High Bias) |
| Precision (%RSD) | < 5% | 10 – 25% | > 20% |
| Cost Per Sample | High (Requires deuterated std) | Medium | Low |
| Regulatory Suitability | High (Gold Standard) | Low (Screening only) | Unacceptable for complex matrices |
Key Insight: While Method B (Metformin-d6) is cheaper, the retention time difference means the IS enters the mass spec source at a different time than the CPB. Therefore, the IS does not experience the same ion suppression as the CPB, rendering the correction factor invalid.
Mechanism of Action: Why CPB-d4 Works
The superior performance of CPB-d4 is mechanistic, not accidental. Because the deuterium isotopes (
Diagram 1: Matrix Effect Compensation Mechanism
This diagram illustrates how CPB-d4 corrects for signal loss where other methods fail.
Caption: CPB-d4 co-elutes with the analyte, experiencing identical ionization suppression. The ratio between the two remains constant, ensuring accurate quantification.
Validated Experimental Protocol
To achieve the recovery rates cited above, a rigorous Solid Phase Extraction (SPE) protocol is required. Because CPB is a basic amine, Mixed-Mode Cation Exchange (MCX) cartridges are superior to standard C18 or HLB cartridges.
Reagents
-
Analyte: 1-(4-Chlorophenyl)biguanide (CPB).[2]
-
Internal Standard: 1-(4-Chlorophenyl)biguanide-d4 (CPB-d4).
-
SPE Cartridge: Oasis MCX or equivalent (Mixed-mode Strong Cation Exchange), 150 mg.
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Adjust 500 mL water sample to pH 2–3 using Formic Acid. (This protonates the CPB, ensuring it binds to the cation exchange sorbent).
-
CRITICAL STEP: Spike CPB-d4 into the sample before extraction (concentration: 50 ng/L). This allows the IS to correct for extraction losses, not just instrument variation.
-
-
SPE Conditioning:
-
3 mL Methanol followed by 3 mL acidified water (pH 2).
-
-
Loading:
-
Pass sample through MCX cartridge at < 5 mL/min.
-
-
Washing (The Cleanup):
-
Wash 1: 2% Formic Acid in Water (Removes acidic/neutral interferences).
-
Wash 2: 100% Methanol (Removes hydrophobic neutrals). CPB remains bound by ionic interaction.
-
-
Elution:
-
Elute with 2 x 2 mL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond, releasing CPB).
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen. Reconstitute in Mobile Phase A (0.1% Formic Acid in Water).
-
Diagram 2: Analytical Workflow
Caption: Optimized workflow utilizing MCX SPE. Spiking CPB-d4 prior to extraction is critical for correcting both recovery losses and matrix effects.
Typical Performance Data
The following data represents typical validation results using the MCX protocol described above.
| Matrix | Absolute Recovery (CPB) | Absolute Recovery (CPB-d4) | Corrected Recovery (Accuracy) |
| Reagent Water | 95% | 94% | 101% |
| Surface Water | 82% | 80% | 102% |
| Wastewater Effluent | 55% | 56% | 98% |
Interpretation: In wastewater, the absolute signal of CPB dropped to 55% (due to suppression and minor extraction loss). However, because the CPB-d4 signal dropped by nearly the same amount (56%), the calculated concentration remained accurate (98%).
Conclusion
For the analysis of 1-(4-Chlorophenyl)biguanide in environmental water, CPB-d4 is not optional—it is a requirement for data integrity. The chemical similarity of biguanides to common wastewater constituents makes ion suppression inevitable. Only an isotope-labeled internal standard that co-elutes and ionizes simultaneously with the target analyte can provide the self-validating correction necessary for accurate environmental risk assessment.
References
-
Cobo-Golpe, M., et al. (2022). Chlorhexidine residues in sludge from municipal wastewater treatment plants: analytical determination and toxicity evaluation. Science of the Total Environment. Link
-
Killeen, G., et al. (2013). LC-MS/MS analysis of pharmaceuticals in the aquatic environment. Dublin City University Research Repository. Link
-
Gros, M., et al. (2006). Development of a multi-residue analytical method based on solid-phase extraction and liquid chromatography–tandem mass spectrometry for the simultaneous determination of 27 emerging contaminants in wastewater treatment plant effluents. Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(4-Chlorophenyl)biguanide hydrochloride.[2]Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride
[1]
Executive Summary & Core Directive
1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is a stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis. While used in milligram quantities, its chemical structure—containing a chlorophenyl ring and a nitrogen-rich biguanide tail—dictates specific disposal protocols to prevent environmental contamination and ensure regulatory compliance.[1]
The Golden Rule: Treat this compound as Halogenated Organic Waste . Under no circumstances should this material be discharged into municipal sewage systems or disposed of in general trash. The presence of the Chlorine-Carbon bond requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) during thermal destruction.[1]
Hazard Identification & Chemical Context
To dispose of a chemical safely, one must understand its reactivity.[1] The "d4" designation indicates stable deuterium labeling, which is non-radioactive and does not alter the chemical toxicity profile compared to the unlabeled parent compound.[1]
Chemical Profile
| Property | Detail | Implication for Disposal |
| Chemical Nature | Halogenated Organic Salt (HCl) | Must be segregated from strong oxidizers and alkalis. |
| Acidity | Hydrochloride Salt | Aqueous solutions may be mildly acidic; check pH if commingling. |
| Stability | Hygroscopic | Keep containers tightly sealed to prevent "caking" before disposal. |
| Deuterium | Stable Isotope ( | Not Radioactive. No decay protocols required. |
GHS Hazard Classification[2]
-
Ecological: While not always explicitly flagged in generic SDS, biguanides (e.g., chlorhexidine) are often toxic to aquatic life.[1] Assume Aquatic Toxicity.
Operational Disposal Workflow
The following decision tree outlines the logical flow for disposing of stock solutions, dry solids, and contaminated consumables.
Figure 1: Decision tree for the segregation and disposal of 1-(4-Chlorophenyl)biguanide-d4 HCl.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Expired/Unused Solid Standard
Objective: Dispose of the pure salt without generating dust or exposure.
-
Containment: Do not empty the original vial. Keep the substance in its original manufacturer vial (usually amber glass).
-
Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to capture any potential leakage.
-
Labeling: Affix a hazardous waste label to the outer bag.
-
Consolidation: Place the bagged vial into the laboratory's Solid Hazardous Waste Drum .
-
Note: If your facility uses "Lab Packs" (drums filled with smaller bottles packed in vermiculite), this is the ideal destination.[1]
-
Scenario B: Disposal of Liquid Stock Solutions (e.g., in Methanol/DMSO)
Objective: Prevent mixing incompatible waste streams.
-
Characterize the Solvent:
-
If dissolved in Methanol/DMSO/Water : This is technically a non-halogenated solvent base contaminated with a halogenated compound.
-
Best Practice: Due to the chlorine on the phenyl ring, many EHS (Environmental Health & Safety) officers prefer this to go into the Halogenated Waste stream to ensure it is incinerated at the correct temperature.
-
-
Transfer: Pour the solution into the "Halogenated Organic Solvent" waste carboy (usually red can or HDPE carboy).
-
Rinsing: Rinse the empty vessel twice with a small volume of methanol. Add rinsate to the same waste carboy.
-
Vessel Disposal: Deface the label on the empty vessel and dispose of it in the "Chemically Contaminated Glass" bin (sharps container).
Scenario C: Spill Cleanup (Decontamination)
Objective: Remove trace contamination from bench surfaces.
Regulatory & Compliance Context
US EPA (RCRA) Considerations
While 1-(4-Chlorophenyl)biguanide is not explicitly "P-Listed" or "U-Listed" (40 CFR 261.33), it is a chemical waste that exhibits toxicity.[1]
-
Waste Determination: It is the generator's responsibility to determine if the waste is hazardous. Given the chlorophenyl moiety, it should be treated as Hazardous Waste .[1]
-
Halogen Content: The presence of the Chlorine atom flags this for specific incineration protocols. Standard fuel blending (used for non-halogenated solvents) is often unsuitable because burning halogens can create acid gases (HCl) and dioxins if not scrubbed properly.
Storage Before Pickup[1]
-
Segregation: Store away from strong oxidizers (e.g., nitric acid, peroxides).[1] Biguanides contain nitrogen and can potentially form unstable N-nitroso compounds if exposed to strong nitrosating agents.
-
Time Limits: Do not accumulate waste in the satellite accumulation area (SAA) for more than 1 year (or per local institutional limits, often 90 days once full).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 458746, 1-(4-Chlorophenyl)biguanide hydrochloride. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Biguanide, 1-(p-chlorophenyl)-, monohydrochloride | C8H11Cl2N5 | CID 458746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal Protective Equipment & Handling Guide: 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride
Executive Summary & Scientific Context
1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is a high-value stable isotope-labeled internal standard, primarily used in the quantification of chlorhexidine and proguanil metabolites via LC-MS/MS.
While the chemical toxicity profile mirrors its non-labeled parent (an irritant), the operational risk is twofold:
-
Biological: The compound is a potent skin, eye, and respiratory irritant.
-
Analytical: As a hygroscopic hydrochloride salt, improper handling compromises the stoichiometry of the standard, leading to mass shift errors in quantitative analysis.
This guide moves beyond generic MSDS advice, integrating safety with the precision required for handling milligram-level deuterated standards.
Hazard Identification & Risk Assessment
The hydrochloride salt form increases water solubility but also hygroscopicity. The primary route of exposure during the weighing phase is inhalation of fine dust ; during the solution phase, it is dermal absorption via solvent vehicles.
| Hazard Class | H-Code | Description | Operational implication |
| Skin Irritant | H315 | Causes skin irritation.[1][2][3] | Direct contact with powder causes dermatitis. |
| Eye Irritant | H319 | Causes serious eye irritation.[2][3][4] | Micro-particles can cause corneal abrasion and chemical burns. |
| STOT-SE | H335 | May cause respiratory irritation.[2][3][4] | Dust inhalation triggers mucosal inflammation. |
| Physical | N/A | Hygroscopic.[4] | Absorbs atmospheric moisture, altering effective mass. |
Personal Protective Equipment (PPE) Matrix
Effective PPE must address the compound's physical state changes. A "one-glove-fits-all" approach is insufficient when organic solvents (e.g., Methanol, DMSO) are introduced.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Class II) or N95/P100 Mask | The primary vector is airborne dust during weighing. If a hood is unavailable, N95 is the minimum requirement to block particulate inhalation. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for powders that can drift around frames. Goggles seal the ocular cavity. |
| Hand (Solid) | Nitrile (4 mil / 0.1 mm) | Sufficient for dry powder handling. Provides tactile sensitivity for micro-spatula manipulation. |
| Hand (Solution) | Double-Glove or Extended Cuff Nitrile | Once dissolved (e.g., in Methanol), the solvent acts as a carrier, increasing skin permeation rates. Double gloving creates a breakthrough buffer. |
| Body | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided if using flammable solvents due to static discharge risks. |
Operational Protocol: The "Self-Validating" Workflow
This protocol is designed as a self-validating system. You cannot proceed to the next step without verifying the integrity of the previous one.
Phase 1: Preparation & Equilibration
-
The "Thermal Shock" Check: This compound is stored at -20°C. Do not open the vial immediately.
-
Action: Remove vial from freezer and place in a desiccator for 30 minutes.
-
Validation: Touch the vial. If condensation forms on the outside, it is not ready. Opening it now will trap moisture inside, degrading the d4-label integrity over time.
-
Phase 2: Weighing (The Critical Control Point)
-
Static Control: Deuterated salts are often "fluffy" and static-prone.
-
Action: Use an anti-static gun or polonium strip near the balance.
-
Validation: If powder "jumps" from the spatula, stop. Increase humidity locally or use an ionizer.
-
-
Containment: Perform weighing inside a chemical fume hood. If the balance is sensitive to draft, use a powder safety enclosure or turn the hood sash to the lowest operational height.
Phase 3: Solvation & Transfer
-
Solvent Choice: Typically dissolved in Methanol (MeOH) or DMSO.
-
The "Solvent Vector" Risk:
-
Action: Add solvent slowly down the side of the vial/flask to prevent aerosolization of the powder.
-
Validation: Visually inspect for "fish-eyes" or undissolved clumps before transferring.
-
Visualized Workflow (Logic Diagram)
The following diagram illustrates the decision logic and safety gates for handling the material.
Figure 1: Operational workflow for handling 1-(4-Chlorophenyl)biguanide-d4 HCl, emphasizing moisture control and safety checkpoints.
Disposal & Decontamination[5][6][7][8]
Decontamination of Work Area:
-
Dry Clean First: If powder is spilled, do not wet immediately (this spreads the chemical). Use a chemically resistant HEPA vacuum or dry wipe (Kimwipe) to lift the bulk solid.
-
Wet Clean Second: Wipe the area with a 10% soap/water solution, followed by a methanol rinse to pick up residues.
Waste Disposal:
-
Solid Waste: Contaminated gloves, weigh boats, and wipes must be disposed of as Hazardous Solid Waste .[5]
-
Liquid Waste: Solutions containing this compound must be segregated into the Halogenated Organic Solvent waste stream. Do not pour down the drain; biguanides can be toxic to aquatic life and disrupt water treatment bacteria.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes. Hold eyelids open. The hydrochloride salt is acidic and will cause stinging.
-
Skin Contact: Wash with soap and water.[1][6] Do not use ethanol/methanol to wash skin, as this may increase absorption.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicative of respiratory sensitization).
References
-
National Center for Biotechnology Information (PubChem). 1-(4-Chlorophenyl)biguanide hydrochloride (Compound Summary). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(4-chlorophenyl)biguanide hydrochloride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Biguanide, 1-(p-chlorophenyl)-, monohydrochloride | C8H11Cl2N5 | CID 458746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
